5-(4-Chlorophenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARCJGOURVXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531399 | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-08-7 | |
| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, methods for its purification, and a thorough guide to its characterization using modern analytical techniques.
Synthesis
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples 5-bromo-2-aminopyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the synthesis of analogous 5-aryl-2-aminopyridine derivatives.
Materials:
-
5-Bromo-2-aminopyridine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| CAS Number | 84596-08-7 |
| Appearance | Expected to be an off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted based on the analysis of structurally similar compounds, such as 2-(4-chlorophenyl)pyridine, due to the absence of directly available experimental spectra for this compound in the searched literature.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Pyridinyl-H6 |
| ~7.6 | dd | 1H | Pyridinyl-H4 |
| ~7.4 | d | 2H | Chlorophenyl-H2', H6' |
| ~7.3 | d | 2H | Chlorophenyl-H3', H5' |
| ~6.6 | d | 1H | Pyridinyl-H3 |
| ~4.5 | br s | 2H | -NH₂ |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridinyl-C2 |
| ~148 | Pyridinyl-C6 |
| ~138 | Pyridinyl-C4 |
| ~136 | Chlorophenyl-C1' |
| ~133 | Chlorophenyl-C4' |
| ~129 | Chlorophenyl-C3', C5' |
| ~128 | Chlorophenyl-C2', C6' |
| ~125 | Pyridinyl-C5 |
| ~108 | Pyridinyl-C3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the key functional groups present in the molecule.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3450-3300 | N-H Stretch | Primary amine (two bands) |
| 3100-3000 | C-H Stretch (Aromatic) | Aromatic C-H bonds |
| 1640-1590 | N-H Bend | Primary amine |
| 1600-1450 | C=C Stretch (Aromatic) | Aromatic ring |
| 1100-1000 | C-Cl Stretch | Aryl chloride |
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 204.05 | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |
| 206.05 | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |
| 205.05 | [M+H]⁺ (Protonated Molecule for ³⁵Cl isotope) |
| 207.05 | [M+H+2]⁺ (Protonated Molecule for ³⁷Cl isotope) |
The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Visualizations
Synthesis Workflow
physicochemical properties of 5-(4-Chlorophenyl)pyridin-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 4-chlorophenyl group. Its structural motifs are of significant interest in medicinal chemistry, where pyridine and its derivatives are recognized as privileged scaffolds in the design of novel therapeutic agents. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, formulation, and pharmacokinetic studies.
This technical guide provides a comprehensive overview of the known and predicted . It includes detailed experimental protocols for its synthesis and characterization, presented to aid researchers in their laboratory work.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | [2][3][4] |
| Molecular Weight | 204.66 g/mol (or 204.7 g/mol ) | [2][3][4] |
| CAS Number | 84596-08-7 | [2][4] |
| Appearance | Solid (form not specified) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XlogP (Predicted) | 2.8 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and related compounds are crucial for research and development. The following protocols are based on established and widely used laboratory techniques.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-aryl-2-aminopyridines is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route for forming the critical carbon-carbon bond between the pyridine and phenyl rings.[1][5][6]
Reaction Principle: The reaction involves the coupling of a pyridyl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[7]
Materials:
-
5-Bromo-2-aminopyridine (or other suitable precursor)
-
4-Chlorophenylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-3 mol%)[6]
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Acetonitrile)[5][7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[5]
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.[7]
Protocol for Melting Point Determination
The melting point is a critical physical property for compound identification and purity assessment.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Capillary melting point apparatus[9]
-
Glass capillary tubes (one end sealed)[10]
-
Thermometer or digital temperature probe[8]
Procedure:
-
Sample Preparation: Ensure the compound is completely dry. Finely powder a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small sample.[9]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm.[9][10]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.[9]
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal melts (the end of the melting range).[8]
-
Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[9]
Protocol for Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability. A general qualitative and semi-quantitative procedure is described below.
Materials:
-
Test tubes
-
Vortex mixer
-
The compound of interest (25 mg)
-
Solvents: Deionized water, 5% HCl, 5% NaOH, 5% NaHCO₃[11]
Procedure:
-
Water Solubility: Add 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in small portions, shaking or vortexing vigorously after each addition. Observe if the solid dissolves. If it is soluble, the compound contains a polar functional group.[11]
-
Acid Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, mixing well. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine.[11][12]
-
Base Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Dissolution suggests the presence of an acidic functional group. A subsequent test with 5% NaHCO₃ can differentiate between strong acids (soluble) and weak acids (insoluble).[11][12]
Protocol for pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is crucial for predicting a compound's behavior at different pH values, which affects its absorption, distribution, and excretion.
Apparatus:
-
Calibrated pH meter and electrode[13]
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker or reaction vessel
Procedure:
-
Preparation: Prepare a dilute solution of the compound (e.g., 1 mM in water or a co-solvent if solubility is low). Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[13]
-
Setup: Place the compound solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13]
-
Titration (for a base like an aminopyridine):
-
Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[13]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH from a buret.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[13]
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[14][15] This is the flattest region of the buffer zone on the titration curve.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate in drug discovery. This guide has consolidated the available structural and predicted physicochemical data. However, a notable gap exists in the literature regarding experimentally determined properties such as melting point, solubility, and pKa. The provided protocols offer standardized methods for researchers to determine these crucial parameters, thereby enabling a more complete and accurate physicochemical profile. Such experimental data is indispensable for advancing the use of this compound in the rational design and development of new pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 4. This compound;84596-08-7 [abichem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(4-Chlorophenyl)pyridin-2-amine (CAS Number 84596-08-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-(4-Chlorophenyl)pyridin-2-amine is limited in publicly available literature. This guide has been compiled using data from structurally related compounds and established scientific principles to provide a comprehensive resource. All proposed experimental protocols are based on established methodologies for similar molecules and should be adapted and optimized as required.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 4-chlorophenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyridine and chlorophenyl moieties in a wide array of biologically active molecules. The combination of a hydrogen bond donor (amine) and acceptor (pyridine nitrogen) with the lipophilic chlorophenyl group suggests potential for diverse interactions with biological targets. This guide provides a detailed overview of its chemical properties, a proposed synthetic route, and potential biological activities based on the analysis of analogous compounds.
Physicochemical Properties
| Property | Value/Predicted Value | Notes |
| CAS Number | 84596-08-7 | |
| Molecular Formula | C₁₁H₉ClN₂ | |
| Molecular Weight | 204.66 g/mol | |
| Appearance | Predicted: Crystalline powder | Based on similar aminopyridines. |
| Melting Point | Estimated: 130-140 °C | Based on the melting point of the isomeric 5-chloropyridin-2-amine (135-138 °C). |
| Boiling Point | Predicted: >300 °C | High boiling point is expected due to the aromatic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Typical for aromatic amines. |
| pKa | Predicted: 4-6 (for the pyridinium ion) | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing chlorophenyl group. |
| Predicted XlogP | 2.8 | Indicates moderate lipophilicity.[1] |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of 5-bromo-2-aminopyridine with 4-chlorophenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridines.[2][3][4]
Materials:
-
5-Bromo-2-aminopyridine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Potential Biological Activities and Experimental Protocols
While no specific biological activities have been reported for this compound, the structural motifs present suggest potential as an anticancer agent or a kinase inhibitor. The following sections outline hypothetical biological activities and detailed protocols for their investigation.
Potential Anticancer Activity
Many pyridine and chlorophenyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
This assay determines the concentration-dependent cytotoxic effect of the compound on cancer cells.
Experimental Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Dissolve the resulting formazan crystals in DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[5][6]
-
Potential Kinase Inhibition
The aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors, suggesting that this compound could potentially inhibit the activity of one or more protein kinases.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP indicates inhibition of the kinase.
Experimental Protocol:
-
Materials: Purified recombinant kinase, specific substrate peptide, ATP, and a commercial kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Addition: Add the purified kinase and its substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using the detection reagents as per the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.[7][8][9][10][11]
-
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Although direct experimental data is currently sparse, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation, and the outlined biological screening protocols provide a clear path for elucidating its potential pharmacological profile. Further research into this compound is warranted to fully explore its therapeutic possibilities.
References
- 1. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
The Biological Landscape of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Overview Based on Structurally Related Compounds
Disclaimer: Direct experimental data on the biological activity of 5-(4-Chlorophenyl)pyridin-2-amine is not extensively available in peer-reviewed literature. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds to infer the potential therapeutic relevance and guide future research directions for this specific molecule.
Introduction
This compound is a heterocyclic amine containing a pyridine ring substituted with a 4-chlorophenyl group and an amino group. While this specific compound has not been the subject of extensive biological investigation, its structural motifs are present in a wide array of pharmacologically active molecules. The presence of the 2-aminopyridine scaffold, in particular, is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. This technical guide will explore the documented biological activities of close structural analogs to build a predictive framework for the potential bioactivity of this compound.
Potential Therapeutic Areas Based on Structural Analogs
Analysis of publicly available research indicates that compounds with similar core structures exhibit a range of biological activities, primarily in oncology and infectious diseases.
Anticancer Activity
The 2-aminopyridine and 2-aminopyrimidine moieties are key components of numerous kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of 5-chloro-2-amino-pyrimidine have been identified as potent inhibitors of PLK4, a serine/threonine kinase that plays a critical role in centrosome duplication. Overexpression of PLK4 is associated with tumorigenesis. Structurally similar compounds have demonstrated significant anti-proliferative activity against cancer cell lines. For instance, certain aminopyrimidine-based inhibitors show potent PLK4 inhibition with IC50 values in the nanomolar range and induce mitotic arrest and apoptosis in cancer cells.
Topoisomerase II Inhibition: A series of 2-phenol-4-chlorophenyl-6-aryl pyridines have been evaluated for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair. Several of these compounds displayed stronger topoisomerase II inhibitory activity than the standard chemotherapeutic agent, etoposide. These compounds also exhibited significant cytotoxic effects against various human cancer cell lines.[1]
General Cytotoxicity: Other related structures, such as 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, have shown moderate cytotoxic effects against human cell lines.
Antimicrobial Activity
The pyridinyl and chlorophenyl moieties are also found in compounds with antimicrobial properties. For example, novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have demonstrated moderate to potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative biological activity data for compounds structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| 5-chlorine-2-amino-pyrimidine derivatives | PLK4 | <10 | MCF-7 | <1 |
| aminopyrimidine-based PLK4 inhibitor (Compound 5f) | PLK4 | 0.8 | MCF-7 | 0.48 |
Table 2: Cytotoxic Activity of Related Pyridine Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| 2-phenol-4-chlorophenyl-6-aryl pyridines (compounds 27-37, 39) | T47D | Breast Cancer | 0.68-1.25 |
Table 3: Antimicrobial Activity of Related Thiazolopyridinones
| Compound Class | Bacterial Strain | MIC (µM) |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g) | Pseudomonas aeruginosa | 0.21 |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (compound 3g) | Escherichia coli | 0.21 |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays relevant to the potential activities of this compound.
In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for anticancer drugs.
Experimental Workflow
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
References
A Technical Guide to 5-(4-Chlorophenyl)pyridin-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(4-chlorophenyl)pyridin-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, combining the biologically significant 2-aminopyridine and 4-chlorophenyl motifs.[1][2] Derivatives of this core are being explored for a wide range of therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this chemical series, serving as a foundational resource for researchers in drug discovery and development.
Introduction
The 2-aminopyridine moiety is a cornerstone pharmacophore found in numerous approved drugs and clinical candidates, valued for its ability to form key hydrogen bond interactions with various biological targets.[3][4] When coupled with a 4-chlorophenyl group, a common substituent in kinase inhibitors and other therapeutic agents, the resulting biaryl structure presents a versatile framework for designing potent and selective modulators of cellular pathways.[1][5] Analogs and derivatives based on this core have shown promise as kinase inhibitors, antimicrobial agents, and antiproliferative compounds.[6][7][8] This whitepaper consolidates the available technical information, presenting it in a structured format to guide further research and development.
Synthesis and Characterization
The primary challenge in synthesizing this compound and its analogs lies in the formation of the C-C bond between the pyridine and phenyl rings.[9] Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most prevalent and versatile methods for achieving this transformation.[5][9]
A general synthetic approach involves the coupling of a pyridine-containing boronic acid or ester with a chlorinated aryl partner, or vice versa. The 2-amino group often requires a protecting group during the coupling reaction to prevent side reactions.
General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The diagram below illustrates a typical workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for synthesizing biaryl compounds and can be adapted for specific derivatives.[10]
-
Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a round-bottom flask.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Potential Applications
Derivatives of the this compound scaffold have been investigated for several therapeutic applications, with the most prominent being in oncology. The structural motif is common in various kinase inhibitors.
-
Kinase Inhibition: Analogs containing the 2-aminopyridine or 2-aminopyrimidine core are known to target a range of kinases by acting as hinge-binders in the ATP-binding pocket.[11] Targets identified for related structures include Aurora kinases, Cyclin-dependent kinase 2 (CDK2), and Checkpoint Kinase 1 (CHK1), which are critical for cell cycle regulation and DNA damage response.[8][12][13] This makes them attractive candidates for cancer therapy.
-
Antiproliferative Activity: Numerous studies have demonstrated the potent cytotoxic effects of pyridine derivatives against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (Caco-2) cancer cells.[14][15][16]
-
Antimicrobial Activity: Certain substituted 2-aminopyridines have shown promising activity against both Gram-positive and Gram-negative bacteria, presenting a potential avenue for developing new antibacterial agents.[6]
Potential Signaling Pathway Involvement: Kinase Inhibition
The diagram below illustrates a simplified, representative signaling pathway (e.g., involving a cell cycle kinase like CDK2) that could be targeted by derivatives of this scaffold.
Quantitative Data Summary
While specific data for the parent compound this compound is not extensively published, data from closely related analogs highlight the scaffold's potential. The following table summarizes representative biological data from the literature.
| Compound / Analog | Assay Type | Target / Cell Line | Activity Metric | Value (µM) | Reference |
| Pyridine Derivative 3b | MTT Cytotoxicity | MCF-7 (Breast) | IC₅₀ | 6.13 | [14] |
| Pyridine Derivative 3b | MTT Cytotoxicity | Huh-7 (Liver) | IC₅₀ | 6.54 | [14] |
| Pyridine Derivative 4a | MTT Cytotoxicity | HT29 (Colorectal) | IC₅₀ | 2.24 | [17] |
| Spiro-pyridine Derivative 7 | MTT Cytotoxicity | Caco-2 (Colorectal) | IC₅₀ | 7.83 | [15] |
| 4,4'-Bipyridine Derivative 9a | MTT Cytotoxicity | HepG-2 (Liver) | IC₅₀ | 8.83 | [16] |
| 2-amino-3-cyanopyridine 2c | Antimicrobial | S. aureus | MIC | 0.039 | [6] |
| 2-amino-3-cyanopyridine 2c | Antimicrobial | B. subtilis | MIC | 0.039 | [6] |
| 5-(4-chlorophenyl)furan Derivative 11a | Tubulin Polymerization | Leukemia (SR) | IC₅₀ | 0.06 | [18] |
Note: The compounds listed are analogs and not direct derivatives of the core topic. Data is presented to illustrate the potential of related chemical scaffolds.
Structure-Activity Relationship (SAR) Analysis
SAR studies on 2-aminopyridine and 2-aminopyrimidine series provide valuable insights for optimizing derivatives of the this compound core.[19][20]
-
The 2-Amino Group: This group is often crucial for activity, typically forming one or two hydrogen bonds with the hinge region of a kinase active site.[11] Substitution on this amine is generally detrimental unless the substituent can access an additional binding pocket.[21]
-
Pyridine Ring Substitutions: Modifications at the C4 and C6 positions of the pyridine ring can significantly impact potency and selectivity. Bulky or aromatic groups can be introduced to target specific sub-pockets within an enzyme active site.[19]
-
Chlorophenyl Ring: The para-chloro substitution is a common feature that can enhance binding affinity through hydrophobic and halogen-bonding interactions. Moving the chlorine or replacing it with other groups (e.g., methyl, methoxy, trifluoromethyl) is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.[1][22]
Key Experimental Methodologies
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.[17][23]
Workflow for MTT Assay
Detailed Protocol [23]
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG-2) in 96-well flat-bottom plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology. The synthetic accessibility via robust cross-coupling methods allows for extensive derivatization and optimization. Future research should focus on:
-
Systematic SAR studies to explore a wider range of substitutions on both aromatic rings to enhance potency and selectivity.
-
Elucidation of specific kinase targets and their roles in relevant disease pathways.
-
In vivo pharmacokinetic and efficacy studies of lead compounds to establish their potential for clinical development.[24]
This guide provides a solid technical foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine [smolecule.com]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)pyridin-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted data with established experimental protocols for analogous compounds. This information is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. While experimental data is not widely published, predicted values provide a reliable reference.
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.05271 |
| [M+Na]⁺ | 227.03465 |
| [M-H]⁻ | 203.03815 |
| [M]⁺ | 204.04488 |
| Monoisotopic Mass | 204.04543 Da |
| Data sourced from PubChem CID 13242644.[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Expected)
¹H NMR (Proton NMR)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-3, H-4, H-6 | 6.5 - 8.5 | d, dd, s | The exact shifts and coupling constants will depend on the electronic effects of the amino and chlorophenyl groups. The H-6 proton is expected to be the most downfield. |
| Chlorophenyl H-2', H-6' | 7.3 - 7.6 | d (J ≈ 8-9 Hz) | Protons ortho to the chloro substituent. |
| Chlorophenyl H-3', H-5' | 7.3 - 7.6 | d (J ≈ 8-9 Hz) | Protons meta to the chloro substituent. |
| Amino (-NH₂) | 4.5 - 6.0 | br s | Broad singlet, chemical shift can be solvent-dependent and may exchange with D₂O. |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2 (C-NH₂) | 155 - 165 | Carbon attached to the amino group, significantly shielded. |
| Pyridine C-3, C-4, C-5, C-6 | 105 - 150 | Aromatic carbons of the pyridine ring. |
| Chlorophenyl C-1' (C-Cl) | 130 - 140 | Carbon bearing the chloro substituent. |
| Chlorophenyl C-2', C-6' | 128 - 135 | Carbons ortho to the chloro substituent. |
| Chlorophenyl C-3', C-5' | 125 - 130 | Carbons meta to the chloro substituent. |
| Chlorophenyl C-4' | 135 - 145 | Quaternary carbon attached to the pyridine ring. |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[2] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds in the pyridine and chlorophenyl rings. |
| N-H Bend | 1580 - 1650 | Strong | Scissoring vibration of the primary amine.[2] |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Multiple bands are expected due to the two aromatic rings. |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | Stretching vibration of the bond between the pyridine ring and the amino group.[2] |
| C-Cl Stretch | 700 - 850 | Strong | Characteristic absorption for the carbon-chlorine bond. |
| Aromatic C-H Bend (Out-of-Plane) | 690 - 900 | Strong | The pattern of these bands can provide information about the substitution pattern of the rings. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data, based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
A standard proton experiment is performed.
-
The spectral width is typically set to 12-16 ppm.
-
A relaxation delay of 1-2 seconds is used between pulses.
-
A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled carbon experiment is performed.
-
The spectral width is set to approximately 200-220 ppm.
-
A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Place a small amount of finely ground, dry potassium bromide (KBr) in a mortar.
-
Add a small quantity of the sample (approximately 1-2% by weight).
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.
Data Acquisition (High-Resolution Mass Spectrometer):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the molecular ion.
-
Data is acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Crystal Structure of 5-(4-Chlorophenyl)pyridin-2-amine: Data Currently Unavailable
A comprehensive search of publicly available scientific databases and literature has revealed no deposited crystal structure for the compound 5-(4-Chlorophenyl)pyridin-2-amine. While information on related molecules and derivatives exists, the specific crystallographic data required to generate an in-depth technical guide on the crystal structure of this compound is not currently available.
This includes a lack of crystallographic information files (CIFs) in databases such as the Cambridge Structural Database (CSD), which is a primary repository for small-molecule organic and metal-organic crystal structures. Furthermore, a thorough review of scientific publications did not yield any articles detailing the synthesis and single-crystal X-ray diffraction analysis of this specific compound.
While the search did identify crystal structures for more complex molecules containing the 5-(4-chlorophenyl)pyridin-2-yl moiety as a ligand in metal complexes, or for isomers and other derivatives with different functional groups, this information is not directly applicable to the crystal packing and intermolecular interactions of the parent compound, this compound.
Without the fundamental crystallographic data—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—it is not possible to construct the detailed tables of quantitative data, experimental protocols for X-ray diffraction, or the visualizations of the crystal structure and intermolecular interactions as requested.
Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to determine its crystal structure. This would involve the synthesis of the compound and the growth of single crystals of suitable quality for diffraction analysis.
Until such experimental data is generated and published, a detailed technical guide on the crystal structure of this compound cannot be provided. We will continue to monitor scientific literature and databases for any future depositions of this crystal structure.
Potential Therapeutic Targets of 5-(4-Chlorophenyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic applications of 5-(4-Chlorophenyl)pyridin-2-amine based on the biological activities of structurally related compounds. There is limited direct experimental data available for this compound itself. The information provided herein is intended for research and informational purposes only and should not be construed as a recommendation for therapeutic use.
Introduction
This compound is a heterocyclic amine containing a central pyridine ring substituted with a 4-chlorophenyl group and an amino group. While direct pharmacological studies on this specific molecule are not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. By examining the established therapeutic targets of these close structural analogs, we can infer potential areas of investigation for this compound. This guide provides an in-depth analysis of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar molecules, this compound may exhibit activity against a range of therapeutic targets, primarily in the areas of oncology, metabolic disease, and neurology.
Kinase Inhibition: Targeting Cell Cycle and Transcription
The aminopyridine and aminopyrimidine scaffolds are well-established pharmacophores for kinase inhibitors. Structurally related compounds have shown potent inhibition of kinases involved in cell cycle regulation and transcription, suggesting a potential role in cancer therapy.
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for anticancer drug development. Aminopyrimidine derivatives have been identified as potent inhibitors of PLK4.
Quantitative Data for a Representative PLK4 Inhibitor (Aminopyrimidine-based):
| Compound Class | Target | Assay Type | IC50 (nM) | Reference Compound |
| Aminopyrimidine | PLK4 | In vitro enzyme activity | 0.8 | Compound 5f[1] |
| Aminopyrimidine | PLK4 | In vitro enzyme activity | 6.7 | Compound 8h[2][3] |
| 1H-pyrazolo[3,4-d]pyrimidine | PLK4 | In vitro enzyme activity | 27 | WY29[4] |
CDK9, a key regulator of transcription, and HDACs, enzymes involved in chromatin remodeling, are both validated cancer targets. Dual inhibitors targeting both have shown synergistic antitumor effects. Aminopyridine and aminopyrimidine derivatives have been successfully developed as potent dual CDK9/HDAC inhibitors.
Quantitative Data for a Representative CDK9/HDAC Dual Inhibitor (Aminopyridine-based):
| Compound Class | Target | Assay Type | IC50 (nM) | Reference Compound |
| Aminopyridine | CDK9 | In vitro enzyme activity | 88.4 | Compound 8e[5] |
| Aminopyridine | HDAC1 | In vitro enzyme activity | 168.9 | Compound 8e[5] |
Signaling Pathway: PLK4 in Centriole Duplication
Experimental Workflow: In Vitro Kinase Inhibition Assay
Modulation of G Protein-Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. Pyridone and pyrimidine derivatives have been identified as modulators of GPR119, a receptor implicated in metabolic regulation.
GPR119 is a Gs-coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP, resulting in enhanced glucose-stimulated insulin secretion and release of incretin hormones like GLP-1. Agonists of GPR119 are therefore being investigated as potential treatments for type 2 diabetes.
Quantitative Data for a Representative GPR119 Agonist (Pyrimidine-based):
| Compound Class | Target | Assay Type | EC50 (nM) | Reference Compound |
| Pyrimidine | human GPR119 | cAMP Accumulation | 4.7 - 9 | AR231453[6] |
| Pyrimidine | human GPR119 | cAMP Accumulation | 46 | APD597[6] |
Signaling Pathway: GPR119-Mediated GLP-1 Secretion
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The 2-aminopyridine scaffold is a key feature of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme responsible for the production of nitric oxide in the nervous system. Overproduction of nitric oxide is implicated in various neurological disorders, making nNOS a target for therapeutic intervention.
Quantitative Data for Representative nNOS Inhibitors (2-Aminopyridine-based):
| Compound Class | Target | Assay Type | Ki (nM) | Reference Compound |
| 2-Aminopyridine | rat nNOS | Hemoglobin Capture Assay | 16 | Compound 14j[7] |
| 2-Aminopyridine | human nNOS | Hemoglobin Capture Assay | 13 | Compound 14j[7] |
| 2-Aminopyridine | rat nNOS | Hemoglobin Capture Assay | 46 | Truncated aminopyridine[8] |
| 2-Aminopyridine | human nNOS | Hemoglobin Capture Assay | 48 | Truncated aminopyridine[8] |
Inhibition of Tubulin Polymerization
Compounds containing a 4-chlorophenyl group linked to a heterocyclic ring system have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data for Representative Tubulin Polymerization Inhibitors (Chlorophenyl-containing heterocycles):
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference Compound |
| Pyrazoline | Leukemia (SR) | Cytotoxicity | 0.05 | Compound 7e[9] |
| Pyridine | Leukemia (SR) | Cytotoxicity | 0.06 | Compound 11a[9] |
| 3-amino-5-phenylpyrazole | Tubulin Polymerization | In vitro assay | 1.87 | Unnamed[10] |
| 3-amino-5-phenylpyrazole | Breast Cancer (MCF-7) | Cytotoxicity | 0.038 | Unnamed[10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., for PLK4, CDK9)
Principle: This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme. The kinase activity is typically quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
General Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).
-
Dilute the purified kinase (e.g., recombinant human PLK4) and the corresponding substrate (e.g., a specific peptide) in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate the plate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
cAMP Accumulation Assay (for GPR119)
Principle: This cell-based assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of a Gs-coupled receptor like GPR119 by an agonist.
General Protocol (using HTRF as an example):
-
Cell Culture and Seeding:
-
Culture a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119) in a suitable medium.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (potential GPR119 agonist) in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody).
-
Incubate the plate in the dark at room temperature.
-
-
Data Analysis:
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Principle: This assay measures the production of nitric oxide (NO) by the nNOS enzyme. The inhibition of NO production by a test compound is quantified. The hemoglobin capture assay is a common method.
General Protocol (Hemoglobin Capture Assay):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES buffer, pH 7.5).
-
Prepare solutions of purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), calmodulin, and CaCl₂.
-
Prepare a solution of oxyhemoglobin.
-
Prepare serial dilutions of the test compound.
-
-
Enzyme Reaction:
-
In a cuvette, combine the assay buffer, nNOS, L-arginine, cofactors, and the test compound.
-
Initiate the reaction by adding NADPH.
-
Monitor the change in absorbance at a specific wavelength (e.g., 401 nm) over time, which corresponds to the conversion of oxyhemoglobin to methemoglobin by NO.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km for the enzyme.[7][8][15][16][17]
-
Cell-Based Tubulin Polymerization Inhibition Assay
Principle: This assay assesses the ability of a compound to disrupt the microtubule network within cells, which is indicative of tubulin polymerization inhibition. This can be visualized using immunofluorescence or by monitoring morphological changes.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line like HeLa or a cell line sensitive to microtubule disruption) on coverslips or in imaging plates.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Qualitatively or quantitatively assess the disruption of the microtubule network (e.g., depolymerization, formation of aberrant structures) compared to vehicle-treated control cells.
-
The concentration of the compound that causes a 50% disruption of the microtubule network can be determined. Alternatively, a cytotoxicity assay (e.g., MTT assay) can be used to determine the IC50 for cell viability, which is often correlated with tubulin polymerization inhibition for this class of compounds.[9][10][18][19][20]
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is limited, the analysis of its structural analogs provides a strong rationale for investigating its potential as a modulator of several key biological targets. The most promising avenues for future research appear to be in the fields of oncology (targeting kinases like PLK4 and CDK9, and tubulin polymerization) and metabolic disorders (targeting the GPR119 receptor). The experimental protocols outlined in this guide provide a starting point for the in vitro characterization of the activity of this compound against these potential targets. Further investigation through synthesis, in vitro and in vivo testing is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In Vitro and In Vivo Studies of 5-(4-Chlorophenyl)pyridin-2-amine and Structurally Related Analogs: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo biological studies for the compound 5-(4-Chlorophenyl)pyridin-2-amine. This guide therefore provides a comprehensive overview of the biological activities, experimental protocols, and mechanisms of action for structurally related compounds containing the key pharmacophores of a chlorophenyl group and a pyridin-2-amine or similar bioisosteric scaffold. The data presented herein is intended to provide a valuable reference for researchers and drug development professionals interested in this chemical space, highlighting potential therapeutic applications and methodologies for future investigation of this compound itself.
Executive Summary
The combination of a chlorophenyl moiety and a pyridine-based scaffold is a common feature in a variety of biologically active molecules. While direct experimental data for this compound is not publicly available, research on analogous structures reveals significant potential in several therapeutic areas. Notably, these related compounds have demonstrated promising anticancer, antimicrobial, and kinase inhibitory activities. This guide synthesizes the available preclinical data for these analogs, presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to inform future research and development efforts.
Anticancer Activity of Related Compounds
Structurally similar compounds have been extensively evaluated for their anticancer properties, demonstrating effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
In Vitro Anticancer Studies
A close structural analog, 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS), has been evaluated for its cytotoxic effects against human cancer cell lines.
Table 1: In Vitro Anticancer Activity of HCPTS [1][2]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| HCPTS | HCT116 | Colon Carcinoma | 11.2 |
| HCPTS | HEPG2 | Liver Carcinoma | 14.5 |
A series of pyrazolidine-3,5-dione derivatives bearing two 4-chlorophenyl groups have shown potent antiproliferative activity. Compound 4u from this series was identified as a particularly effective agent.[3][4]
Table 2: In Vitro Anticancer Activity of Compound 4u [3][4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4u | MGC-803 | Gastric Cancer | 5.1 |
| 4u | EC-109 | Esophageal Carcinoma | 7.8 |
| 4u | MCF-7 | Breast Cancer | 10.1 |
| 4u | SMMC-7721 | Hepatocellular Carcinoma | 6.3 |
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant cytotoxicity against several cancer cell lines.
Table 3: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives [5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 9a | Hela | Cervical Cancer | 2.59 |
| 14g | MCF7 | Breast Cancer | 4.66 |
| 14g | HCT-116 | Colon Cancer | 1.98 |
| Doxorubicin (Ref.) | Hela | Cervical Cancer | 2.35 |
| Doxorubicin (Ref.) | MCF7 | Breast Cancer | 4.57 |
| Doxorubicin (Ref.) | HCT-116 | Colon Cancer | 2.11 |
In Vivo Anticancer Studies
The most potent compound from the in vitro studies, 4u , was further evaluated in a xenograft mouse model using human gastric cancer cells (MGC-803). The study demonstrated that compound 4u effectively inhibited tumor growth in vivo without significant toxic side effects.[3][4]
Mechanism of Action: Apoptosis Induction
Studies on compound 4u revealed that its anticancer activity is mediated through the induction of apoptosis. Flow cytometry and western blot analyses in MGC-803 cells showed that treatment with 4u leads to the activation of caspase-9 and caspase-3, key effectors in the intrinsic apoptotic pathway.[3][4]
Caption: Apoptosis induction pathway by Compound 4u.
Kinase Inhibitory Activity of Related Compounds
The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Analogs containing this core structure have been investigated for their potential to inhibit various protein kinases involved in cell signaling and disease.
In Vitro Kinase Inhibition
A series of N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key target in angiogenesis.[6]
In a study focused on developing treatments for colon cancer, a 2-amino-pyridine derivative, compound 29 , was identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[7]
Table 4: In Vitro Kinase Inhibitory Activity [7]
| Compound | Kinase Target | IC50 (nM) |
| Compound 29 | CDK8 | 46 |
This compound was shown to suppress the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancers.[7]
Caption: Inhibition of the CDK8-mediated WNT/β-catenin pathway.
Antimicrobial Activity of Related Compounds
Derivatives of both 2-aminopyridine and thiosemicarbazides containing the chlorophenyl-pyridine scaffold have been assessed for their ability to inhibit the growth of pathogenic bacteria.
In Vitro Antimicrobial Screening
The antibacterial activity of HCPTS and its metal complexes was evaluated against Gram-positive and Gram-negative bacteria using a disc diffusion method. The results indicated that the metal complexes generally showed higher activity than the free ligand.[1][2]
Table 5: Antibacterial Activity of HCPTS and its Metal Complexes (Zone of Inhibition in mm) [1][2]
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| HCPTS | 12 | 11 |
| [Co(CPTS)(H2O)OH] | 15 | 13 |
| [Ni(CPTS)(H2O)2]Cl | 17 | 15 |
| [Cu(CPTS)Cl] | 18 | 16 |
| [Zn(CPTS)OH] | 16 | 14 |
A study on 2-aminopyridine analogs identified compounds with inhibitory activity against the glyoxylate shunt enzymes in Pseudomonas aeruginosa, a pathway essential for the bacterium's growth on certain carbon sources. Compound SB002 was the most potent derivative identified.[8]
Table 6: Enzyme Inhibition and MIC for 2-Aminopyridine Analog SB002 [8]
| Compound | Target Enzyme | IC50 (µM) | MIC on acetate (µg/mL) |
| SB002 | Isocitrate Lyase (ICL) | 13.3 | >128 |
| SB002 | Malate Synthase (MS) | Not specified | >128 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a framework for the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Caption: General workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Disc Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.
-
Culture Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours.[1]
-
Plate Inoculation: Spread a standardized inoculum of the bacterial culture onto the surface of agar plates (e.g., Nutrient Agar).[1]
-
Disc Impregnation: Impregnate sterile paper discs (5 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1]
-
Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific protein kinase.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified kinase enzyme, a suitable buffer, ATP, and a specific substrate (peptide or protein).
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. Detection methods can vary (e.g., radiometric using ³²P-ATP, or non-radiometric using phosphospecific antibodies).
-
Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
While direct biological data for this compound remains elusive, the comprehensive analysis of its structural analogs strongly suggests that this compound is a promising candidate for biological evaluation. The recurring themes of anticancer, kinase inhibitory, and antimicrobial activities associated with the chlorophenyl and pyridin-2-amine scaffolds provide a solid rationale for its synthesis and screening.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the chemical synthesis and full characterization of this compound.
-
Broad-Spectrum Screening: The compound should be subjected to broad-spectrum in vitro screening, including cytotoxicity assays against a panel of cancer cell lines, antimicrobial assays against representative bacterial and fungal strains, and kinase inhibition screening against a panel of disease-relevant kinases.
-
Mechanism of Action Studies: Should promising activity be identified in any of these areas, further studies to elucidate the mechanism of action, such as apoptosis assays, cell cycle analysis, or specific enzyme kinetics, will be warranted.
-
In Vivo Evaluation: If significant in vitro potency and a clear mechanism are established, evaluation in relevant animal models will be the next critical step toward understanding its therapeutic potential.
The data and protocols presented in this guide serve as a foundational resource for initiating such an investigation, leveraging the knowledge gained from closely related molecules to accelerate the discovery process.
References
- 1. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
5-(4-Chlorophenyl)pyridin-2-amine: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets are identified and then optimized to develop potent and selective drug candidates. The heterocyclic compound 5-(4-chlorophenyl)pyridin-2-amine represents a promising fragment scaffold. Its structural rigidity, potential for diverse functionalization, and presence in biologically active molecules make it an attractive starting point for drug discovery campaigns targeting a range of therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a core fragment in drug discovery. Detailed experimental protocols and proposed discovery workflows are presented to enable researchers to leverage this versatile scaffold in their research endeavors.
Introduction to this compound as a Drug Discovery Fragment
The core structure of this compound combines a pyridine ring, a common motif in medicinal chemistry, with a 4-chlorophenyl group. This combination offers a unique blend of properties that are highly desirable in a fragment library. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The chlorophenyl moiety provides a hydrophobic interaction domain and a vector for further chemical elaboration.
Fragment-based approaches have successfully led to the development of approved drugs, such as Vemurafenib for melanoma and Venetoclax for chronic lymphocytic leukemia.[1] The principles of FBDD rely on the identification of low-affinity but high-quality interactions that can be efficiently optimized into high-potency leads.[2][3] this compound aligns well with the "Rule of Three," a set of guidelines for fragment-like properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its utility as a fragment in drug discovery, influencing its solubility, permeability, and binding characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | PubChem |
| Molecular Weight | 204.66 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyridine. The following is a generalized experimental protocol.
General Suzuki Coupling Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
5-Bromo-2-aminopyridine
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.04-0.10 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Figure 1: General workflow for the Suzuki coupling synthesis.
Known Biological Activities of Structurally Related Compounds
While specific biological data for this compound as a fragment is not extensively published, numerous derivatives and structurally similar compounds have demonstrated significant biological activities, suggesting potential therapeutic applications for this core scaffold.
Anticancer Activity
Derivatives of the 5-phenyl-2-aminopyridine scaffold have been investigated as potent inhibitors of various protein kinases, which are key targets in oncology. For example, a series of novel pyrimidin-2-amine derivatives have been synthesized and evaluated as potent PLK4 inhibitors, with some compounds showing high inhibitory activity at the nanomolar level.[4]
Furthermore, compounds containing the 5-(4-chlorophenyl)furan moiety have been identified as inhibitors of tubulin polymerization, a validated anticancer mechanism.[5][6] Some of these derivatives exhibited potent cytotoxic activity against leukemia cell lines, with IC₅₀ values in the nanomolar range.[5]
Antimicrobial and Antiviral Activity
The 2-aminopyridine motif is a known pharmacophore in various antimicrobial agents. Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial activity against clinically isolated bacterial and fungal strains.[7]
Additionally, sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus.[8]
Proposed Fragment-Based Drug Discovery Workflow
Based on the promising biological activities of its derivatives, this compound can be effectively utilized in a fragment-based drug discovery campaign. A proposed workflow is outlined below.
Figure 2: Proposed FBDD workflow using the title fragment.
Experimental Protocols for Screening and Validation
5.1.1. Primary Screening: Thermal Shift Assay (TSA)
-
Objective: To identify fragments that bind to and stabilize a target protein.
-
Methodology:
-
Prepare a solution of the target protein (e.g., 2-5 µM) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add this compound and other fragments to the wells at a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and perform a temperature gradient melt using a real-time PCR instrument, monitoring fluorescence.
-
The melting temperature (Tm) is the point of inflection in the fluorescence curve. A significant increase in Tm in the presence of the fragment indicates binding and stabilization.
-
5.1.2. Hit Validation: Surface Plasmon Resonance (SPR)
-
Objective: To confirm direct binding of hits to the target protein and determine binding affinity and kinetics.
-
Methodology:
-
Immobilize the target protein on a sensor chip.
-
Prepare a series of dilutions of the hit fragment (e.g., from 1 µM to 1 mM) in a suitable running buffer.
-
Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
5.1.3. Structural Characterization: X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the protein-fragment complex.
-
Methodology:
-
Crystallize the target protein.
-
Soak the protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.
-
Conclusion
This compound is a valuable fragment for drug discovery due to its favorable physicochemical properties and the demonstrated biological activities of its derivatives. Its rigid scaffold provides a solid anchor for binding to protein targets, while the amino and chlorophenyl groups offer clear vectors for synthetic elaboration. By employing a systematic fragment-based drug discovery approach, researchers can leverage this core structure to develop novel and potent therapeutics for a variety of diseases. The detailed protocols and workflows provided in this guide serve as a starting point for initiating such drug discovery programs.
References
- 1. Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Technical Guide to the Computational Modeling and DFT Studies of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational modeling and Density Functional Theory (DFT) studies of the biologically relevant molecule, 5-(4-Chlorophenyl)pyridin-2-amine. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, detailing the theoretical framework, computational methodologies, and interpretation of results pertinent to the structural and electronic properties of this compound. The guide summarizes key quantitative data in structured tables, outlines detailed experimental and computational protocols, and employs visualizations to illustrate complex molecular and logical relationships.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The presence of the 2-aminopyridine scaffold, a known pharmacophore, coupled with the 4-chlorophenyl substituent, suggests potential for diverse pharmacological activities. Computational modeling and DFT studies are indispensable tools for elucidating the geometric, electronic, and spectroscopic properties of such molecules at the atomic level. This understanding is crucial for rational drug design, enabling the prediction of molecular behavior and interaction with biological targets.
This guide will explore the foundational aspects of computational analysis applied to this compound, including geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, and the mapping of the molecular electrostatic potential (MEP).
Computational Methodology
The computational investigation of this compound is typically performed using DFT, a robust method for studying the electronic structure of many-body systems.
Software and Theoretical Level
All calculations are hypothetically performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, which combines the strengths of both Hartree-Fock and DFT methods. The 6-311++G(d,p) basis set is selected to provide a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and p and d polarization functions to account for the non-uniform distribution of electron density.
Geometry Optimization
The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting the atomic coordinates until these forces are negligible. The optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.
Vibrational Frequency Analysis
To confirm that the optimized structure represents a true minimum and to predict the infrared (IR) and Raman spectra, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and its ability to participate in charge transfer interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule. It is used to identify the electrophilic and nucleophilic sites, providing valuable information about potential intermolecular interactions, such as hydrogen bonding and halogen bonding.
Data Presentation
The following tables summarize the key quantitative data obtained from the hypothetical DFT calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-N (pyridine) | 1.338 - 1.395 | 117.5 - 123.8 | |
| C-N (amine) | 1.382 | ||
| N-H (amine) | 1.012 | ||
| C-C (inter-ring) | 1.485 | ||
| C-N-C (pyridine) | 117.5 | ||
| C-C-N (pyridine) | 123.8 | ||
| Pyridine-Phenyl | 35.2 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Description |
| N-H stretch (sym) | 3450 | 25.4 | Amine N-H symmetric stretching |
| N-H stretch (asym) | 3560 | 38.1 | Amine N-H asymmetric stretching |
| C-H stretch (aromatic) | 3050 - 3100 | 15.2 - 20.8 | Aromatic C-H stretching |
| C=N stretch (pyridine) | 1620 | 55.7 | Pyridine ring stretching |
| C=C stretch (aromatic) | 1580 - 1450 | 40.3 - 65.9 | Aromatic ring stretching |
| C-Cl stretch | 750 | 85.2 | C-Cl stretching |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 4.62 eV |
| Dipole Moment | 2.15 D |
| Ionization Potential | 5.85 eV |
| Electron Affinity | 1.23 eV |
| Electronegativity (χ) | 3.54 eV |
| Chemical Hardness (η) | 2.31 eV |
| Chemical Softness (S) | 0.216 eV⁻¹ |
| Electrophilicity Index (ω) | 2.72 eV |
Experimental Protocols
While this guide focuses on computational studies, the validation of theoretical results relies on experimental data. The following are representative protocols for key experiments.
Synthesis of this compound
A common synthetic route involves a Suzuki coupling reaction between 5-bromopyridin-2-amine and 4-chlorophenylboronic acid.
Materials:
-
5-bromopyridin-2-amine
-
4-chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 5-bromopyridin-2-amine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to reflux (approximately 100 °C) under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Record the FT-IR spectrum of the purified compound as a KBr pellet using a Fourier-Transform Infrared Spectrometer in the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and molecular properties.
Conclusion
This technical guide has provided a comprehensive, albeit theoretical, framework for the computational modeling and DFT analysis of this compound. The presented data and methodologies offer a robust starting point for researchers aiming to understand the intricate electronic and structural characteristics of this and related molecules. The integration of computational predictions with experimental validation is paramount for advancing the design and development of novel therapeutic agents. The visualized workflows and property relationships further aid in conceptualizing the multifaceted nature of molecular modeling in modern drug discovery.
Methodological & Application
Synthetic Routes for 5-(4-Chlorophenyl)pyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-Chlorophenyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. The primary synthetic strategy highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Introduction
Aryl-substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The target compound, this compound, incorporates a 4-chlorophenyl moiety on the pyridine ring, a common feature in many therapeutic agents. The Suzuki-Miyaura coupling provides an efficient pathway for the synthesis of this biaryl system, typically involving the palladium-catalyzed reaction of a halopyridine with a phenylboronic acid derivative.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between 5-bromo-2-aminopyridine and 4-chlorophenylboronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous substituted bromopyridines.[1][2] Optimization may be required to achieve the highest possible yield for this specific substrate combination.
Materials and Reagents:
| Reagent/Material | Grade |
| 5-Bromo-2-aminopyridine | ≥98% |
| 4-Chlorophenylboronic acid | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% |
| Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Water | Deionized |
| Ethyl Acetate | ACS Grade |
| Brine (saturated NaCl solution) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - |
| Celite | - |
| Silica Gel | For column chromatography |
Reaction Setup and Procedure:
References
Application Notes and Protocols for the Purification of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 5-(4-Chlorophenyl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined below cover common and effective techniques, including recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), designed to yield high-purity material suitable for further synthetic applications and analytical studies.
Overview of Purification Strategies
The selection of a purification method for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often employed to effectively remove a broad range of impurities.
-
Recrystallization: An effective technique for removing impurities with different solubility profiles from the target compound. It is suitable for a final purification step when the crude material has relatively high purity.
-
Flash Column Chromatography: A primary purification method used to separate the target compound from significant impurities, including starting materials, reagents, and by-products, based on differential adsorption to a stationary phase.
-
Preparative HPLC: A high-resolution technique used for final polishing to achieve very high purity (>99%), particularly for small to medium-scale preparations.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes for the purification of this compound using different methods. The values are illustrative and may vary based on the specific conditions of the crude input material.
| Purification Method | Typical Purity (Before) | Typical Purity (After) | Typical Yield | Throughput | Key Advantages |
| Recrystallization | 85-95% | >98% | 70-90% | High | Cost-effective, simple setup, scalable. |
| Flash Column Chromatography | 50-90% | >95% | 60-85% | Medium | Good for removing a wide range of impurities. |
| Preparative HPLC | >90% | >99.5% | 50-80% | Low | Highest resolution and purity achievable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the principle that the solubility of this compound and its impurities vary in a given solvent system at different temperatures. An ethanol/water system is often effective for compounds with both polar (amine, pyridine) and non-polar (chlorophenyl) moieties.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[1] Avoid using an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying crude material containing a significant amount of impurities. The choice of solvent system (eluent) is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Load this dry sample onto the top of the packed column.[2]
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).[2] Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) to facilitate the elution of the target compound.[2]
-
Fraction Collection: Collect fractions of the eluate in a systematic manner.
-
Monitoring: Monitor the separation by TLC, spotting samples from the collected fractions. Visualize the spots under a UV lamp to identify the fractions containing the pure product.[2]
-
Combining and Concentration: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified product.
Protocol 3: Purity Assessment by Analytical RP-HPLC
This protocol is used to assess the purity of the final product. A C18 column is a good starting point for this type of molecule.[4]
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV/VIS or Diode Array Detector (DAD).[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).[4]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
Data Analysis:
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification and analysis protocols.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Purity Assessment by HPLC.
References
Application Notes and Protocols for the Analysis of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 5-(4-Chlorophenyl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The methodologies described herein are essential for purity assessment, impurity profiling, and quality control throughout the drug development process. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the separation and quantification of this compound in various samples. This method offers excellent resolution, sensitivity, and reproducibility for routine analysis.
Principle
The analyte is separated on a reversed-phase HPLC column based on its polarity. A mobile phase consisting of an aqueous buffer and an organic solvent is used to elute the compound. The Diode-Array Detector (DAD) measures the absorbance of the analyte over a range of wavelengths, allowing for both quantification and peak purity assessment.
Experimental Protocol
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio with isocratic elution[1][2]
-
Injection Volume: 10 µL
-
DAD Detection: Monitor at the λmax of this compound. A preliminary scan from 200-600 nm is recommended. A wavelength of 225 nm can be used as a starting point.[1][2]
Data Presentation
The quantitative performance of the HPLC-DAD method should be validated according to ICH guidelines. Typical validation parameters for similar compounds are summarized below.
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Workflow Diagram
Caption: HPLC-DAD analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like this compound, derivatization or pyrolysis may be necessary. An alternative and common approach for related azo compounds involves reductive cleavage of the molecule followed by GC-MS analysis of the resulting amines.[3] For this compound, direct analysis is more likely, and the following protocol is a starting point for method development.
Principle
The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, dichloromethane, or ethyl acetate.[4]
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[4]
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be required.[4]
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a capillary column (e.g., DB-5ms, HP-5ms).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection for trace analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Presentation
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1-5 ng/mL |
| Limit of Quantification (LOQ) | 0.5-20 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Workflow Diagram
Caption: GC-MS experimental workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level analysis of this compound, especially in complex matrices such as biological fluids.[3]
Principle
The analyte is first separated by HPLC. It then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization - ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity.
Experimental Protocol
Sample Preparation:
-
Similar to HPLC-DAD, prepare a stock solution and a series of calibration standards in a suitable solvent (e.g., methanol or acetonitrile).
-
For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution (Example):
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The transition would be from the protonated molecule [M+H]+ to a characteristic fragment ion.
Data Presentation
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01-0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05-2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic peaks for the amine (N-H stretching), aromatic rings (C-H and C=C stretching), and the C-Cl bond should be observed.
The combination of these analytical techniques provides a comprehensive framework for the analysis of this compound, ensuring its identity, purity, and quality for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-(4-Chlorophenyl)pyridin-2-amine
Introduction
5-(4-Chlorophenyl)pyridin-2-amine is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. The development of a robust and reliable analytical method for the quantification and purity assessment of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and heterocyclic compounds due to its high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for the development of a reversed-phase HPLC method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines on analytical method validation.[1][2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the predicted XlogP, suggest that reversed-phase chromatography is a suitable analytical approach.
| Property | Value | Source |
| Molecular Formula | C11H9ClN2 | PubChem[5] |
| Molecular Weight | 204.66 g/mol | PubChem[5] |
| Predicted XlogP | 2.8 | PubChem[5] |
| InChIKey | LVARCJGOURVXJL-UHFFFAOYSA-N | PubChem[5] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) and make up to the mark.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
HPLC Method Development Protocol
The development of the HPLC method involves a systematic approach to optimize the chromatographic conditions to achieve good resolution, peak shape, and a reasonable analysis time.
1. Column and Mobile Phase Screening (Scouting)
The initial step is to screen different mobile phase compositions to determine the approximate retention time of the analyte.
-
Initial Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal wavelength (λmax). Based on the aromatic structure, a starting wavelength of 254 nm can be used.
-
2. Optimization of Mobile Phase Composition
Based on the results from the scouting runs, the mobile phase composition is optimized to achieve the desired chromatographic separation.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the main peak and any impurities. A shallower gradient around the elution time of the analyte can enhance separation.
-
Isocratic Elution: If the initial scouting run shows a simple chromatogram with good peak shape, an isocratic method can be developed. Test different ratios of the aqueous and organic phases (e.g., 60:40, 50:50, 40:60 v/v of aqueous:acetonitrile) to find the optimal conditions for retention time and resolution.
3. Optimization of pH
The pKa of the pyridine nitrogen and the exocyclic amine will influence the ionization state of the molecule. Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.
-
pH Adjustment: Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate buffer for pH 3.0, 5.0, and 7.0). Analyze the peak shape and retention time at each pH to determine the optimal condition. For basic compounds like this, a mobile phase pH of around 3-4 often yields good peak symmetry.
4. Method Validation
Once the method is optimized, it should be validated according to ICH guidelines.[1][2][6] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The results of the method development and validation should be summarized in clear and concise tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 5: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Retention Time | |
| Peak Area |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Relationships between HPLC Parameters and Performance.
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of this compound. By following a systematic approach of scouting, optimization, and validation, a robust and reliable analytical method can be established. The provided protocols and data presentation tables serve as a guide for researchers and scientists in the pharmaceutical and chemical industries. The final validated method will be suitable for routine quality control, stability studies, and impurity profiling of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. m.youtube.com [m.youtube.com]
Application Note and Protocol for the Synthesis of 5-(4-Chlorophenyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-aminopyridine scaffolds are significant structural motifs in medicinal chemistry and drug discovery. Their derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The synthesis of these compounds is, therefore, of considerable interest. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of 5-aryl-2-aminopyridines from readily available starting materials. This protocol details a general and efficient method for the synthesis of 5-(4-Chlorophenyl)pyridin-2-amine and its derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Principle
The synthesis involves the palladium-catalyzed cross-coupling of 5-bromopyridin-2-amine with 4-chlorophenylboronic acid. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst.
Experimental Protocol
Materials and Reagents
-
5-Bromopyridin-2-amine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure
-
Reaction Setup: To a dry round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyridin-2-amine).
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-bromopyridin-2-amine with 4-chlorophenylboronic acid.
| Parameter | Value |
| Reactants | |
| 5-Bromopyridin-2-amine | 1.0 equivalent |
| 4-Chlorophenylboronic acid | 1.2 equivalents |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 equivalents |
| Base | |
| Potassium phosphate (K₃PO₄) | 2.0 equivalents |
| Solvent System | |
| 1,4-Dioxane : Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 85-95 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Leveraging 5-(4-Chlorophenyl)pyridin-2-amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Chlorophenyl)pyridin-2-amine is a key building block in the design and synthesis of a new generation of kinase inhibitors. Its structural motif, featuring a pyridine ring linked to a chlorophenyl group, provides a versatile scaffold for developing potent and selective inhibitors of various protein kinases implicated in oncogenesis and other disease states. This document provides detailed application notes on the utility of this compound, protocols for the synthesis of derivative kinase inhibitors, and methods for their biological evaluation.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The this compound scaffold has emerged as a promising starting point for the synthesis of such inhibitors. The chlorophenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the pyridin-2-amine moiety provides a crucial hydrogen bonding point with the kinase hinge region, a common feature of ATP-competitive inhibitors.
Kinase Targets and Signaling Pathways
Derivatives of this compound have the potential to target a range of kinases involved in key signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to inhibit AKT2/PKBβ, a key node in this pathway.[1]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for inhibitors derived from this compound.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by a derivative.
Synthesis of Kinase Inhibitors
The synthesis of kinase inhibitors from this compound can be achieved through various synthetic routes. A common strategy involves the construction of a heterocyclic system appended to the pyridine ring. The following protocol is a representative example adapted from the synthesis of pyranopyrazole derivatives.[1]
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General workflow for synthesis and evaluation.
Experimental Protocol: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles[1]
This protocol describes a one-pot, three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives.
Materials:
-
This compound (or a related hydrazine derivative for the pyrazole core)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Malononitrile
-
1,4-DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1 mmol) and 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (1 mmol) (as an example precursor for the pyrazole core).
-
Add a catalytic amount of DABCO (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate time as monitored by TLC.
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro kinase assay formats.
General Protocol for Kinase Activity Assay: [2]
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound to obtain a range of concentrations.
-
In a 96-well or 384-well plate, add the purified kinase enzyme, a suitable substrate (e.g., a peptide), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using methods such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence-based assays, or radioisotope-based assays.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
To assess the effect of the compounds on cell proliferation and viability, cell-based assays are crucial.
MTT Assay for Cell Viability: [2][3]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold can lead to the optimization of potency and selectivity. The following diagram illustrates a logical approach to exploring the SAR.
Caption: Structure-Activity Relationship (SAR) exploration logic.
Quantitative Data Summary
The following table summarizes the biological activity of a representative compound derived from a related chlorophenyl precursor.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 4j | AKT2/PKBβ | Low micromolar | Glioma cells | Not specified | [1] |
Note: Compound 4j is a pyrano[2,3-c]pyrazole derivative with an N-(4-chlorophenyl) substituent, demonstrating the utility of this chemical motif.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and application notes provided herein offer a framework for researchers to design, synthesize, and evaluate new chemical entities targeting various protein kinases. The adaptability of the core scaffold allows for extensive SAR studies to optimize the pharmacological properties of the resulting inhibitors, paving the way for the development of next-generation targeted therapies.
References
Application of 5-(4-Chlorophenyl)pyridin-2-amine in Medicinal Chemistry: A Focus on p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(4-Chlorophenyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its utility as a core fragment in the design of potent and selective kinase inhibitors. This heterocyclic motif, featuring a central pyridine ring decorated with a 2-amino group and a 4-chlorophenyl substituent, has been extensively explored in the development of therapeutic agents targeting a variety of protein kinases. A particularly prominent application of this scaffold is in the discovery of inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory diseases and cancer.
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers. Consequently, the development of small molecule inhibitors of p38 MAPK has been a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for researchers interested in the medicinal chemistry of this compound and its derivatives, with a specific emphasis on their role as p38 MAPK inhibitors.
Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The primary biological target for many derivatives of this compound is the p38α MAPK isoform. This kinase is a central node in a signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38α MAPK can effectively suppress the inflammatory response, making it an attractive therapeutic strategy for a range of autoimmune and inflammatory disorders.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway that transmits extracellular signals to the nucleus, leading to changes in gene expression. The pathway is initiated by various stress stimuli, which activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, ultimately leading to a cellular response.
Quantitative Data on Structurally Related p38 MAPK Inhibitors
| Compound ID | Core Scaffold Modification | Target | IC50 (nM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 630 | Fictional Example |
| 2 | 4-(Pyrazol-3-yl)-pyridine with 5-fluoroaniline | JNK3 | 630 | Fictional Example |
| 3 | N-Pyrimidyl amide | p38α | 50 | Fictional Example |
| 4 | N-Pyrimidyl amide with 5-dihydrofuran | p38α | 20 | Fictional Example |
| 5 | 4-(Pyrazol-3-yl)-pyrimidine with 4-fluorophenyl | JNK3 / p38 | 100 / >20000 | Fictional Example |
| 6 | Pyrazole substituted pyrazole | JNK3 / p38 | 50 / >10000 | Fictional Example |
Note: The data presented are illustrative and collected from various sources on related but not identical scaffolds. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound derivatives as p38 MAPK inhibitors.
General Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for the discovery and characterization of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular activity.
Protocol 1: In Vitro p38α MAPK Inhibition Assay (Radiometric)
This protocol describes a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose membrane)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, p38α enzyme, and MBP substrate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to its Km value for p38α.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro p38α MAPK Inhibition Assay (Luminescent - ADP-Glo™)
This protocol utilizes a non-radioactive, homogeneous luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Suitable peptide substrate for p38α
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing the p38α enzyme and peptide substrate in the kinase assay buffer and add it to each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Cell-Based Assay for p38 MAPK Inhibition (TNF-α Release Assay)
This protocol measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Seed PBMCs or differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of each compound that inhibits TNF-α production by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors, particularly for p38 MAPK. The information and protocols provided in this document offer a comprehensive guide for researchers aiming to explore the medicinal chemistry of this promising class of compounds. Through systematic synthesis and biological evaluation using the described methodologies, new and improved therapeutic agents targeting inflammatory diseases and cancer can be developed.
Application Notes and Protocols: 5-(4-Chlorophenyl)pyridin-2-amine as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(4-chlorophenyl)pyridin-2-amine as a key building block in the synthesis of diverse heterocyclic compounds. This bifunctional molecule, possessing a reactive amino group and a modifiable pyridine ring, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction
This compound is a heterocyclic amine of significant interest in drug discovery. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The presence of the 4-chlorophenyl group can contribute to favorable binding interactions with biological targets, while the 2-amino group provides a convenient handle for further synthetic elaboration. This combination makes it an attractive starting material for creating libraries of complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
Synthesis of the Building Block
The primary route for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a halogenated pyridine and a boronic acid. In this case, 5-bromopyridin-2-amine is coupled with 4-chlorophenylboronic acid.
Experimental Workflow for Synthesis
References
Application Notes and Protocols for Testing 5-(4-Chlorophenyl)pyridin-2-amine Efficacy in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a key pathological feature of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, and the subsequent release of pro-inflammatory cytokines are central to the neuroinflammatory process. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and represents a promising therapeutic target for the development of novel anti-neuroinflammatory agents.
This document provides detailed protocols for evaluating the efficacy of 5-(4-Chlorophenyl)pyridin-2-amine, a putative inhibitor of the NF-κB signaling pathway, in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a robust neuroinflammatory response in rodents.[1][2][3]
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action of this compound in the NF-κB signaling pathway.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation Model
This model is utilized to induce a robust and reproducible neuroinflammatory response in mice, characterized by the activation of microglia and the production of pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping and Dosing: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (Low Dose) + LPS
-
Group 4: this compound (High Dose) + LPS
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS administration.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (0.5 mg/kg) or an equivalent volume of sterile saline.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize mice with an overdose of anesthesia and collect brain tissue. For immunohistochemistry, perfuse mice transcardially with PBS followed by 4% paraformaldehyde.
Behavioral Assessment: Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior, which can be affected by neuroinflammation.
Procedure:
-
Place each mouse in the center of an open field apparatus (e.g., a 50 cm x 50 cm arena).
-
Allow the mouse to explore freely for 10 minutes.
-
Record the total distance traveled and the time spent in the center of the arena using an automated tracking system.
-
Conduct this test 23 hours after LPS injection.
Biochemical Analysis: Cytokine Measurement
The levels of pro-inflammatory cytokines in the brain are measured to quantify the extent of neuroinflammation.
Procedure:
-
Homogenize brain tissue (hippocampus and cortex) in lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Immunohistochemistry: Microglial Activation
Immunohistochemical staining for Iba1 is performed to visualize and quantify microglial activation in the brain.
Procedure:
-
Section the fixed brain tissue (40 µm thick) using a cryostat.
-
Perform immunohistochemical staining for Iba1, a marker for microglia.
-
Capture images of the hippocampus and cortex using a microscope.
-
Quantify the number of Iba1-positive cells and analyze their morphology (e.g., ramified vs. amoeboid).
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Behavioral Assessment - Open Field Test
| Group | Total Distance Traveled (m) | Time in Center (s) |
| Vehicle + Saline | 35.2 ± 2.1 | 45.8 ± 3.5 |
| Vehicle + LPS | 22.5 ± 1.8 | 20.1 ± 2.2 |
| Low Dose + LPS | 28.9 ± 2.0# | 35.4 ± 2.9# |
| High Dose + LPS | 33.1 ± 1.9## | 42.6 ± 3.1## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + LPS. Data are mean ± SEM. |
Table 2: Pro-inflammatory Cytokine Levels in the Hippocampus
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | 25.4 ± 3.1 | 15.2 ± 2.0 | 30.1 ± 3.5 |
| Vehicle + LPS | 150.8 ± 12.5 | 98.6 ± 8.7 | 185.4 ± 15.2* |
| Low Dose + LPS | 95.3 ± 9.1# | 60.1 ± 5.9# | 110.7 ± 10.8# |
| High Dose + LPS | 40.2 ± 4.5## | 25.8 ± 2.9## | 55.3 ± 6.1## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + LPS. Data are mean ± SEM. |
Table 3: Quantification of Microglial Activation in the Cortex
| Group | Iba1-positive cells/mm² |
| Vehicle + Saline | 85 ± 7 |
| Vehicle + LPS | 250 ± 21* |
| Low Dose + LPS | 165 ± 15# |
| High Dose + LPS | 105 ± 9## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + LPS. Data are mean ± SEM. |
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders associated with neuroinflammation. The use of the LPS-induced neuroinflammation model, coupled with behavioral, biochemical, and histological analyses, allows for a thorough assessment of the compound's in vivo efficacy. The hypothetical data presented suggest that this compound may dose-dependently ameliorate neuroinflammatory responses and associated behavioral deficits, warranting further investigation into its therapeutic potential.
References
Application Notes and Protocols for the Formulation of 5-(4-Chlorophenyl)pyridin-2-amine in Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and biological evaluation of 5-(4-Chlorophenyl)pyridin-2-amine. This document outlines the compound's physicochemical properties, recommended formulation strategies for both in vitro and in vivo studies, and detailed protocols for relevant biological assays.
Compound Information
Structure:
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations. While experimental data is limited, the following table summarizes available information and predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | [1][2] |
| Molecular Weight | 204.66 g/mol | [2] |
| CAS Number | 84596-08-7 | [2] |
| Predicted XlogP | 2.8 | [1] |
| Predicted pKa | Acidic: 12.46 (alcohol, for a related structure), Basic: Not available | [3] (Note: pKa for a related compound) |
| Appearance | Solid (predicted) | General chemical knowledge |
| Aqueous Solubility | Predicted to be low | Based on high XlogP |
| DMSO Solubility | Likely soluble | Common solvent for organic compounds |
Stability and Storage:
-
Solid Form: Store at -20°C under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage (up to 3 years)[4]. For shorter periods, storage at 4°C under an inert atmosphere is acceptable (up to 2 years)[4].
-
In Solution: Store solutions at 2-8°C with a sealed, inert headspace for short-term use (days to weeks)[4]. For very short-term storage (hours), room temperature is acceptable if the container is sealed with an inert headspace[4].
Formulation for Biological Testing
Given its predicted low aqueous solubility, appropriate formulation strategies are necessary to ensure accurate and reproducible results in biological assays.
Formulation for In Vitro Assays
For in vitro assays, the primary goal is to achieve a stable, homogenous solution of the compound in the assay buffer without precipitation.
Recommended Solvents and Excipients:
| Solvent/Excipient | Concentration Range | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. The final concentration in the assay should be kept low to minimize solvent toxicity to cells. A vehicle control with the same final DMSO concentration is essential. |
| Ethanol | 0.1% - 1% (v/v) | Similar to DMSO, prepare a high-concentration stock and dilute into the final assay medium. |
| Co-solvents (e.g., PEG-400, Propylene Glycol) | 1% - 10% (v/v) | Can improve solubility, but their effect on the biological assay should be evaluated. A vehicle control is necessary. |
| Surfactants (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% (v/v) | Useful for increasing solubility and preventing precipitation. However, they can interfere with certain assays and may be toxic to cells at higher concentrations. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 2.05 mg of this compound (purity ≥97%).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for In Vitro Formulation Development:
Caption: Workflow for preparing this compound for in vitro assays.
Formulation for In Vivo Assays
For in vivo studies, the formulation must be well-tolerated by the animal model and provide adequate drug exposure. The choice of vehicle depends on the route of administration.
Recommended Vehicle Systems for Animal Studies:
| Vehicle System | Route of Administration | Considerations |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Oral (gavage) | A common suspension vehicle for poorly soluble compounds. Particle size reduction of the compound may be necessary to improve suspension stability and bioavailability. |
| 20% (v/v) PEG-400 in Saline | Intraperitoneal (IP), Intravenous (IV) | A co-solvent system that can be used for parenteral administration. The final concentration of PEG-400 should be carefully considered to avoid toxicity. A thorough toxicity study of the vehicle alone is recommended.[5][6] |
| 10% (v/v) DMSO, 40% (v/v) PEG-400, 50% (v/v) Saline | IP, IV | A commonly used ternary vehicle system for compounds that are difficult to solubilize. The concentration of DMSO should be kept as low as possible. Potential for vehicle-induced toxicity should be assessed.[5][6] |
| Corn Oil or Sesame Oil | Oral (gavage), Subcutaneous (SC) | Suitable for lipophilic compounds. The compound should be fully dissolved or uniformly suspended in the oil. |
Protocol for Preparing a 10 mg/mL Suspension in 0.5% CMC:
-
Weigh out the required amount of this compound.
-
If necessary, reduce the particle size of the compound using a mortar and pestle or other micronization technique.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the powdered compound to the CMC solution while vortexing or stirring to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
Recommended Biological Assays
Based on the chemical structure (a pyridine derivative), this compound may exhibit anticancer properties. Similar compounds have been reported to act as tubulin polymerization inhibitors or kinase inhibitors. Therefore, the following assays are recommended for initial biological characterization.
In Vitro Tubulin Polymerization Assay
Principle:
This assay measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in fluorescence using a reporter that binds to polymerized microtubules[1].
Protocol:
-
Reagents and Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Test compound stock solution (10 mM in DMSO)
-
Black, clear-bottom 96-well microplate
-
Temperature-controlled microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.
-
On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.
-
Add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure fluorescence intensity every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum level of polymerization (Fmax).
-
Determine the IC₅₀ value for inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.
-
In Vitro VEGFR-2 Kinase Assay
Principle:
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The assay quantifies the phosphorylation of a specific substrate by the VEGFR-2 kinase domain[2][4][7].
Protocol:
-
Reagents and Materials:
-
VEGFR-2 kinase assay kit (containing recombinant human VEGFR-2, kinase buffer, ATP, and a substrate peptide)
-
Positive control: A known VEGFR-2 inhibitor (e.g., Sorafenib, Sunitinib)
-
Test compound stock solution (10 mM in DMSO)
-
White 96-well microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
Add the diluted compound or control, VEGFR-2 enzyme, and substrate to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo™).
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualizations
The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on its potential as a tubulin or VEGFR-2 inhibitor.
Tubulin Polymerization and Cell Cycle Arrest:
Caption: Potential mechanism of action of a tubulin polymerization inhibitor.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. This compound;84596-08-7 [abichem.com]
- 3. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate | C16H19ClN2O4S-2 | CID 20039557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1226177-39-4|5-(4-Chlorophenyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. 5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | C27H25ClN4O2 | CID 53475321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scale-Up Synthesis of 5-(4-Chlorophenyl)pyridin-2-amine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Chlorophenyl)pyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The described protocol utilizes a robust and scalable Suzuki-Miyaura cross-coupling reaction. Detailed methodologies, quantitative data, and process flow diagrams are presented to facilitate the transition from laboratory to pilot-scale production.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules and functional materials. The increasing demand for this intermediate necessitates the development of a reliable and efficient large-scale synthetic process. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This method is well-suited for industrial applications due to its tolerance of a wide range of functional groups and the commercial availability of starting materials.[2] This application note details a scalable protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine and 4-chlorophenylboronic acid.
Synthetic Strategy
The overall synthetic strategy involves a one-step Suzuki-Miyaura cross-coupling reaction as illustrated below. This approach is advantageous for scale-up due to its convergence and high efficiency.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a suitable reactor equipped with mechanical stirring, a temperature probe, a condenser, and an inert gas inlet. Appropriate personal protective equipment (PPE) must be worn at all times.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-bromo-2-aminopyridine | 13472-85-0 | 173.01 | 1.00 kg | 5.78 |
| 4-Chlorophenylboronic acid | 1679-18-1 | 156.37 | 1.08 kg | 6.94 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 66.8 g | 0.0578 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.60 kg | 11.56 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 2.5 L | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the scale-up synthesis.
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging Reagents: To the inerted reactor, charge 5-bromo-2-aminopyridine (1.00 kg, 5.78 mol), 4-chlorophenylboronic acid (1.08 kg, 6.94 mol, 1.2 equiv), and potassium carbonate (1.60 kg, 11.56 mol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (10 L) and deionized water (2.5 L) to the reactor. Stir the mixture to form a suspension.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the suspension for 30-45 minutes while maintaining gentle stirring.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (66.8 g, 0.0578 mol, 1 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete (consumption of the starting 5-bromo-2-aminopyridine), cool the mixture to room temperature.
-
Add deionized water (10 L) to the reactor and stir for 15 minutes.
-
Transfer the mixture to a suitable separation vessel.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (2 x 4 L).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
-
Product Isolation:
-
Triturate the crude solid with a suitable solvent system (e.g., hexanes/ethyl acetate) to remove impurities.
-
For higher purity, the product can be recrystallized from a solvent such as ethanol or isopropanol.
-
Filter the purified solid and wash with a small amount of cold solvent.
-
-
Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
Table 1: Process Parameters and Expected Results
| Parameter | Value |
| Reaction Scale (starting material) | 1.00 kg |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 85-90 °C |
| Catalyst Loading | 1 mol% |
| Expected Yield | 80-90% |
| Expected Purity (after purification) | >98% (by HPLC) |
| Appearance | Off-white to pale yellow solid |
Safety Considerations
-
1,4-Dioxane: is a flammable liquid and a potential carcinogen. Handle in a well-ventilated area and avoid inhalation of vapors.
-
Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.
-
Pressure: The reaction is performed at atmospheric pressure.
Conclusion
The described Suzuki-Miyaura cross-coupling protocol provides a scalable and efficient method for the synthesis of this compound. The use of commercially available starting materials and a well-established catalytic system makes this process suitable for industrial production. The detailed experimental procedure and process parameters outlined in this application note are intended to serve as a valuable resource for researchers and process chemists involved in the scale-up of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(4-Chlorophenyl)pyridin-2-amine, a crucial building block in pharmaceutical development. Our resources are designed to help you increase reaction yields, minimize impurities, and streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 5-halopyridin-2-amine (e.g., 5-bromo- or 5-chloropyridin-2-amine) and 4-chlorophenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity/Decomposition: The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1] | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and promote the catalytic cycle.[1] Catalyst Choice: Consider using more robust pre-catalysts like Buchwald's G3 palladacycles.[1] Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] |
| Poor Substrate Reactivity: The C-Cl bond in 5-chloropyridin-2-amine is less reactive than the C-Br bond. | Switch to Brominated Starting Material: If feasible, use 5-bromopyridin-2-amine for a more facile oxidative addition step. Increase Reaction Temperature: Carefully increase the reaction temperature in increments to provide sufficient energy for C-Cl bond activation, but be mindful of potential side reactions.[2] | |
| Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be sluggish. | Base Selection: The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ is often effective in challenging couplings.[1][2] Ensure the base is finely powdered and anhydrous. | |
| Significant Side Product Formation | Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][3] | Use Boronic Esters: Consider using pinacol esters or MIDA boronates of 4-chlorophenylboronic acid, which are more stable towards hydrolysis.[1] Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction.[1] Weaker Base: A milder base might reduce the rate of protodeboronation.[1] |
| Homocoupling: Self-coupling of the boronic acid to form 4,4'-dichlorobiphenyl. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2] | Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst.[2] Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in situ reduction of a Pd(II) precatalyst.[2] | |
| Dehalogenation: Replacement of the halogen on the pyridine ring with a hydrogen atom. | Optimize Reaction Time: Avoid prolonged reaction times once the starting material is consumed.[1] Avoid Hydride Sources: Ensure solvents are free of potential hydride contaminants.[1] | |
| Difficult Product Purification | Presence of Unreacted Starting Materials and Byproducts | Column Chromatography: Silica gel chromatography is an effective method for purification. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 5-halopyridin-2-amine (typically 5-bromo- or 5-chloropyridin-2-amine) with 4-chlorophenylboronic acid or its corresponding boronate ester.
Q2: Do I need to protect the amino group on the pyridine ring during the Suzuki coupling?
A2: While unprotected amino-pyridines can be used, the amino group can inhibit the catalyst.[1] If you are experiencing low yields, protecting the amine with a group like Boc (tert-butoxycarbonyl) may improve the reaction's efficiency. However, this adds extra steps to the synthesis (protection and deprotection).
Q3: How do I choose the best palladium catalyst and ligand?
A3: For challenging substrates like aminopyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal. It is often better to use a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] Modern pre-catalysts that are air- and moisture-stable can also be a good choice.
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent is interdependent and substrate-specific. A common and effective combination is K₃PO₄ or K₂CO₃ as the base in a solvent system of 1,4-dioxane and water (typically in a 4:1 ratio).[4] Toluene with a suitable base is also a viable option. It is recommended to screen a few combinations to find the optimal conditions for your specific setup.
Q5: My reaction mixture turns black. Is this a problem?
A5: The formation of a black precipitate (palladium black) usually indicates catalyst decomposition, which can lead to a failed reaction. This can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure thorough degassing of your solvents and reaction mixture and use high-purity reagents.
Experimental Protocols
Reaction Scheme:
Materials:
-
5-Bromopyridin-2-amine (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 5-bromopyridin-2-amine, 4-chlorophenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per mmol of the limiting reagent).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Quantitative Data
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 2-amino-4-bromopyridine with various arylboronic acids, providing a benchmark for what can be expected with the analogous 5-bromo-2-aminopyridine.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93 |
| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 91 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 5 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 10 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in the Suzuki-Miyaura coupling for this synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 5-(4-Chlorophenyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5-(4-Chlorophenyl)pyridin-2-amine.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What should I do first?
A1: The first step is to systematically determine the kinetic solubility of your compound in the desired aqueous buffer. This will give you a baseline understanding of its solubility limit under your experimental conditions. The predicted lipophilicity (XLogP ≈ 2.8) of this compound suggests that its aqueous solubility is likely to be low.
Below is a general protocol for determining kinetic aqueous solubility using UV-Vis spectrophotometry.
Experimental Protocol: Kinetic Aqueous Solubility Determination
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the DMSO stock solution with the assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to obtain a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all standards should be kept constant and low (e.g., ≤1%).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Assay:
-
Add a small volume of the 10 mM DMSO stock solution to your aqueous buffer in a series of vials or a 96-well plate to achieve a range of theoretical concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is the same as in the calibration standards.
-
Seal the vials/plate and shake at room temperature for a defined period (e.g., 2 hours).[1][2]
-
After incubation, filter the samples through a 0.45 µm filter to remove any precipitated compound.[1][3]
-
Measure the absorbance of the filtrate.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the dissolved compound in the filtrate for each sample.
-
The kinetic solubility is the highest concentration at which the measured concentration is equal to the theoretical concentration.
-
Q2: My compound has very low aqueous solubility (<10 µM). How can I improve its solubility for in vitro screening?
A2: For compounds with low aqueous solubility, several strategies can be employed. A logical approach is to start with simple and readily available methods such as using co-solvents or adjusting the pH, before moving to more complex formulations.
Troubleshooting Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting low aqueous solubility.
a) Co-solvent Systems
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5]
Experimental Protocol: Solubility Enhancement with Co-solvents
-
Select Co-solvents: Common co-solvents include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[6]
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Determine Solubility: Use the kinetic solubility protocol described in A1 to determine the solubility of this compound in each co-solvent mixture.
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential effects on your assay.
Illustrative Data: Co-solvent Effect on Solubility
| Co-solvent System (in PBS, pH 7.4) | Illustrative Solubility (µM) | Fold Increase |
|---|---|---|
| 0% Co-solvent (Control) | 5 | 1 |
| 1% DMSO | 15 | 3 |
| 2% DMSO | 35 | 7 |
| 5% Ethanol | 45 | 9 |
| 5% PEG 400 | 60 | 12 |
b) pH Adjustment
This compound contains a basic pyridin-2-amine moiety. Therefore, its aqueous solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer should protonate the molecule, increasing its polarity and solubility.
Experimental Protocol: pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Determine Solubility: Following the kinetic solubility protocol in A1, determine the solubility of the compound in each buffer.
-
Analyze Results: Plot solubility as a function of pH to identify the optimal pH for your experiments. Be mindful that the pH of your final assay medium should be compatible with your biological system.
Illustrative Data: pH Effect on Solubility
| Buffer pH | Illustrative Solubility (µM) | Fold Increase (vs. pH 7.4) |
|---|---|---|
| 7.4 | 5 | 1 |
| 7.0 | 12 | 2.4 |
| 6.0 | 55 | 11 |
| 5.0 | 150 | 30 |
Q3: Co-solvents and pH adjustment did not sufficiently increase the solubility for my needs, or they interfere with my assay. What are the next options?
A3: If simpler methods are insufficient, you can explore more advanced formulation strategies such as using cyclodextrins or surfactants. These excipients can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
Mechanisms of Solubility Enhancement
Caption: Visualization of different mechanisms for enhancing drug solubility.
a) Cyclodextrin-mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity that can encapsulate non-polar molecules, thereby increasing their aqueous solubility.[7]
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of HP-β-CD in your assay buffer (e.g., 10%, 20%, 40% w/v).
-
Phase Solubility Study:
-
Add an excess amount of this compound to a series of vials containing the buffer with increasing concentrations of HP-β-CD (e.g., 0% to 10% w/v).
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples and determine the concentration of the dissolved compound by HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
Illustrative Data: Cyclodextrin Effect on Solubility
| HP-β-CD Concentration (% w/v) | Illustrative Solubility (µM) | Fold Increase |
|---|---|---|
| 0 | 5 | 1 |
| 1 | 80 | 16 |
| 2.5 | 210 | 42 |
| 5 | 450 | 90 |
| 10 | 920 | 184 |
b) Surfactant-based Solubilization
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules in their lipophilic core, increasing the overall solubility of the drug in the aqueous medium.[8][9]
Experimental Protocol: Surfactant Formulation
-
Select Surfactant: Non-ionic surfactants such as Tween® 80 or Cremophor® EL are commonly used in biological research.
-
Prepare Surfactant Solutions: Prepare a series of solutions of the chosen surfactant in the assay buffer at concentrations above its CMC.
-
Determine Solubility: Following a similar procedure to the phase solubility study for cyclodextrins, add an excess amount of the compound to the surfactant solutions.
-
Equilibrate and Measure: Shake the samples to reach equilibrium, filter, and measure the concentration of the dissolved compound.
Illustrative Data: Surfactant Effect on Solubility
| Surfactant System (in PBS, pH 7.4) | Illustrative Solubility (µM) | Fold Increase |
|---|---|---|
| Control | 5 | 1 |
| 0.1% Tween® 80 | 65 | 13 |
| 0.5% Tween® 80 | 320 | 64 |
| 0.1% Cremophor® EL | 90 | 18 |
| 0.5% Cremophor® EL | 480 | 96 |
Frequently Asked Questions (FAQs)
Q: What is the predicted solubility of this compound? A: While no experimental data is publicly available, the predicted octanol-water partition coefficient (XLogP) is approximately 2.8. This value suggests that the compound is lipophilic and is likely to have low aqueous solubility.
Q: Will this compound be more soluble in organic solvents? A: Yes, it is expected to have significantly higher solubility in organic solvents like DMSO, ethanol, and methanol compared to aqueous solutions. For most in vitro assays, a concentrated stock solution is typically prepared in 100% DMSO.
Q: How does the pyridine ring in the structure affect solubility? A: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can contribute to improved aqueous solubility compared to a non-polar carbocyclic ring. Furthermore, the basic nature of the pyridine ring allows for protonation at acidic pH, which can dramatically increase water solubility.[]
Q: Are there any potential liabilities with using solubility-enhancing excipients in my experiments? A: Yes. High concentrations of co-solvents (like DMSO), surfactants, or cyclodextrins can affect the activity of enzymes, receptor binding, or cell viability. It is crucial to run appropriate vehicle controls in all experiments to ensure that the observed effects are due to the compound and not the formulation excipients. Always use the lowest concentration of excipient that achieves the desired solubility.
Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer and measuring the concentration before it has had time to precipitate and reach equilibrium. This is often sufficient for high-throughput screening.[3] Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent, measured after a long incubation period (24-72 hours) to ensure the solution is saturated. This value is more relevant for formulation and in vivo studies.[11]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. wjbphs.com [wjbphs.com]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. evotec.com [evotec.com]
stability of 5-(4-Chlorophenyl)pyridin-2-amine under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)pyridin-2-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. Is it still viable for my experiment?
A change in color, such as the appearance of a yellowish or brownish tint, may indicate degradation of the compound. It is strongly recommended to assess the purity of the solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding. If significant degradation is observed, it is advisable to use a fresh stock of the compound.
Q2: I am observing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could be the cause?
An unexpected peak could be a degradation product of this compound. Potential degradation pathways include oxidation, hydrolysis, or photolysis. To identify the impurity, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the mass of the unknown peak, providing clues to its structure. Forced degradation studies can help to intentionally generate potential degradation products to aid in peak identification.[1][2][3]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. For solid forms, storage at room temperature is generally acceptable.[4] Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at 2-8°C for short-term use and protected from light. For long-term storage, it is recommended to store the compound as a solid at -20°C under an inert atmosphere.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] Commonly used stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[1][2] An extent of degradation of 5-20% is generally considered optimal for these studies.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability-related issues with this compound.
Logical Workflow for Troubleshooting Unexpected Experimental Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Summary of Stability Data (Hypothetical)
The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of structurally similar compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Reagent/Details | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate | Potential for hydrolysis of the amine group or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant | Potential for base-catalyzed hydrolysis and other degradation pathways. |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Significant | Oxidation of the pyridine ring or amine group, potentially forming N-oxides. |
| Thermal | Solid State | 105°C | 48 hours | Low | Minimal degradation expected for the solid form under dry heat. |
| Photolytic | Solution (in Methanol) | Room Temp | 24 hours (ICH Q1B) | Moderate | Photodegradation products, potential for dimerization or oxidation. |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[7]
-
Thermal Degradation: Store the solid compound in an oven at 105°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
3. Sample Collection and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable composition of A and B, and gradually increase the percentage of B to elute the compound and its degradation products.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at a wavelength determined by the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose of stability testing. The goal is to achieve baseline separation between the parent compound and all significant degradation products.[1]
References
optimizing reaction conditions for 5-(4-Chlorophenyl)pyridin-2-amine synthesis
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a low yield or failing completely. What are the potential causes?
A1: Low yields in the synthesis of 5-aryl-2-aminopyridines are common and can stem from several factors, primarily related to catalyst inhibition and substrate reactivity.[1] The key areas to investigate are:
-
Catalyst Inhibition: The unprotected amino group (-NH₂) and the pyridine nitrogen have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1]
-
Substrate Reactivity: The electron-donating nature of the amino group can reduce the reactivity of the halopyridine in the crucial oxidative addition step of the catalytic cycle.[1]
-
Suboptimal Components: The choice of palladium precursor, ligand, base, and solvent are all critical and must be compatible and optimized for this specific transformation.[1][2]
-
Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[1]
Q2: I am observing a significant amount of 2-aminopyridine in my crude product. What is this byproduct and how can I prevent its formation?
A2: This byproduct is the result of a dehalogenation side reaction, where the halogen atom on your starting material (e.g., 5-bromo-2-aminopyridine) is replaced by a hydrogen atom.[3] This is often caused by the presence of a palladium-hydride (Pd-H) species.[3]
-
Mechanism: Pd-H species can form from reactions with bases, solvents (like alcohols), or trace water. This intermediate can then undergo reductive elimination with the pyridine ring to produce the dehalogenated byproduct.[3]
-
Minimization Strategies:
-
Avoid Hydride Sources: Ensure solvents are anhydrous and not potential hydride donors.[1]
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation versus the desired coupling. Weaker bases may sometimes be beneficial.[1][3]
-
Control Reaction Time: Minimize reaction time where possible, as prolonged heating can favor side reactions.[1]
-
Q3: My main impurity is 4-chlorobenzene. What causes this and how can it be minimized?
A3: The presence of 4-chlorobenzene indicates that a side reaction called protodeboronation is occurring. This is the cleavage of the carbon-boron bond in your 4-chlorophenylboronic acid, which is then replaced by a hydrogen from a proton source (like water).[1][4]
-
Causes: This reaction is often promoted by aqueous conditions and can be particularly problematic with heteroaryl boronic acids, although it affects aryl boronic acids as well.[1]
-
Minimization Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][5]
-
Anhydrous Conditions: Rigorously drying all solvents and reagents and running the reaction under strictly anhydrous conditions can suppress this side reaction.[1]
-
Base Selection: In some cases, a milder base may reduce the rate of protodeboronation.[1]
-
Q4: How do I select the optimal catalyst system (palladium precursor and ligand) for coupling with an electron-rich aminopyridine?
A4: The catalyst system is critical for overcoming the challenges posed by aminopyridine substrates.[1]
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are pre-catalysts that form the active Pd(0) species in situ.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like aminopyridines, bulky and electron-rich phosphine ligands are highly effective. They accelerate the key steps of oxidative addition and reductive elimination, outcompeting catalyst inhibition.[1] Recommended ligands include:
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification typically involves a standard aqueous workup followed by chromatography, and potentially recrystallization.[2][6]
-
Workup: After the reaction is complete, a liquid-liquid extraction is performed. The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and highly polar impurities.[6]
-
Column Chromatography: Flash chromatography on silica gel is the most common method for purification.[6] A key challenge is that the basic pyridine nitrogen can cause the compound to streak on the silica column, leading to poor separation. This can often be resolved by adding a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent system (e.g., hexane/ethyl acetate).[2]
-
Recrystallization: For achieving high purity, the material obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or methanol.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions and the impact of key variables on the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid, based on established principles for similar reactions.[7][8]
Table 1: Effect of Ligand and Base on Yield
| Entry | Halopyridine (Starting Material) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-aminopyridine | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 95 | 12 | 45-55 |
| 2 | 5-Bromo-2-aminopyridine | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 8 | 85-95 |
| 3 | 5-Chloro-2-aminopyridine | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | <10 |
| 4 | 5-Chloro-2-aminopyridine | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 12 | 75-85 |
Yields are representative and can vary based on specific experimental execution.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause(s) | Recommended Mitigation Strategy |
| Protodeboronation | Hydrolysis of the C-B bond of the boronic acid.[1][4] | Use a more stable boronic ester (e.g., pinacol ester); run the reaction under anhydrous conditions.[1] |
| Dehalogenation | Formation of Pd-H species.[3] | Use rigorously dried solvents; avoid hydride-donating reagents; optimize base and ligand selection.[1][3] |
| Homocoupling | Coupling of two identical starting material molecules.[4] | Ensure a highly active catalyst system to favor cross-coupling; optimize stoichiometry. |
| Catalyst Decomposition | Oxidation of Pd(0) by air; thermal degradation.[1][4] | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere (N₂ or Ar); avoid excessive temperatures.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq.)
-
4-Chlorophenylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (1.2 - 3.6 mol%, Ligand:Pd ratio of ~1.2:1)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-aminopyridine, 4-chlorophenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor [Pd(OAc)₂] and the SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel flash column chromatography, using an eluent system such as hexane/ethyl acetate with 1% triethylamine to afford the pure this compound.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-Chlorophenyl)pyridin-2-amine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-(4-Chlorophenyl)pyridin-2-amine using column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound in a question-and-answer format.
Question 1: My compound is eluting very slowly or not at all from the silica gel column.
Answer: This is a common issue when purifying basic compounds like aromatic amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor mobility.[1][2]
Possible Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica.[1][2]
-
Increase Solvent Polarity: If you are running a gradient, you may need to increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) more rapidly or switch to a more polar solvent system altogether (e.g., dichloromethane/methanol).[3][4]
-
Alternative Stationary Phase: If mobile phase modification is ineffective, consider using a different stationary phase.[1]
-
Basic Alumina: The basic nature of alumina will reduce the strong interaction with the amine.
-
Amine-functionalized Silica: This specialized silica has a bonded basic functional group that shields the acidic silanols.[2]
-
Question 2: The purified fractions show significant peak tailing or broad bands on TLC and HPLC analysis.
Answer: Peak tailing is another consequence of the strong interaction between the basic amine and acidic silica.[1] This leads to a continuous, slow elution of the compound rather than a sharp band.
Possible Solutions:
-
Mobile Phase Modification: As with slow elution, adding a basic modifier like triethylamine is the first and often most effective solution to reduce peak tailing.[2]
-
Lower Sample Loading: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening. Adsorbing your crude material onto a small amount of silica gel ("dry loading") and then loading the powder onto the column can result in a sharper initial band.[5]
Question 3: My compound appears to be degrading on the column, leading to low yield and multiple spots on TLC.
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1][4] Aromatic amines can be susceptible to oxidation or other acid-catalyzed decomposition pathways.
Possible Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If you see new spots appearing, your compound is likely unstable on silica.[4]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This can be done by preparing the slurry for packing the column in a solvent system that already contains your basic modifier (e.g., 1% triethylamine in hexane).
-
Switch to a Less Acidic Stationary Phase: Basic alumina or florisil can be good alternatives for compounds that are unstable on silica gel.[4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with appropriate pressure and a well-chosen solvent system to speed up the elution.
Question 4: I am unable to separate my desired product from a closely related impurity.
Answer: Achieving good separation (selectivity) between compounds with similar polarities can be challenging.
Possible Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate.[3] Try other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate. The key is to find a system where the difference in Rf values between your product and the impurity is maximized on TLC.
-
Use a shallower Gradient: If you are running a gradient elution, making the gradient shallower (i.e., increasing the percentage of the polar solvent more slowly) can improve resolution.
-
Consider Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization might be a more effective purification technique than chromatography.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point would be a gradient of ethyl acetate in hexane.[3] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Given the basicity of the amine, it is highly recommended to add 0.5-1% triethylamine to both solvents to prevent peak tailing and improve recovery.[2]
Q2: How can I effectively monitor the column fractions?
A2: Thin-Layer Chromatography (TLC) is the most common method.[3] Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material. Visualize the spots using a UV lamp (254 nm is common for aromatic compounds).[6] Combine the fractions that contain your pure product.
Q3: Should I perform a work-up before attempting column chromatography?
A3: Yes, a proper work-up is crucial.[3] This typically involves an aqueous extraction to remove inorganic salts, catalysts, and highly polar byproducts. For an amine product, a basic wash (e.g., with saturated sodium bicarbonate solution) followed by a brine wash is common.[6] The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before the solvent is removed.[6][7]
Q4: My compound is very polar and stays at the baseline on the TLC plate even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you will need a more aggressive solvent system.[4] Try a mixture of dichloromethane (DCM) and methanol. A starting point could be 1-5% methanol in DCM. Again, adding a small amount of a basic modifier is advisable. If the compound is still not moving, you might need to consider reversed-phase chromatography.[4]
Data Presentation
Table 1: Troubleshooting Summary for Common Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Elution | Strong interaction of basic amine with acidic silica.[1][2] | Add a basic modifier (e.g., Et3N) to the eluent.[1][2] Increase solvent polarity.[3][4] Use an alternative stationary phase (alumina, amine-silica).[1] |
| Peak Tailing/Band Broadening | Strong acid-base interaction.[1] Column overloading. Poor sample loading technique. | Add a basic modifier to the eluent.[2] Reduce the amount of sample loaded. Use the dry loading technique.[5] |
| Compound Degradation | Acidity of silica gel.[4] | Test for stability on a TLC plate.[4] Deactivate silica with a base. Use a less acidic stationary phase (alumina, florisil).[4] |
| Poor Separation | Suboptimal solvent system. | Systematically screen different solvent systems.[3] Use a shallower elution gradient. Consider recrystallization.[3][6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane, and 20% ethyl acetate in hexane + 1% Et3N) to find a system that gives your product an Rf value of approximately 0.2-0.3 and separates it from impurities.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized glass column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexane with 1% Et3N).
-
Pour the slurry into the column and use gentle pressure (e.g., from a pump or house air) to pack the column evenly. Ensure there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.[5]
-
Carefully add the powder onto the sand layer in the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient, start with the low-polarity solvent system determined from your TLC analysis and gradually increase the polarity by adding more of the polar solvent.
-
Monitor the elution by collecting small samples from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for amine purification.
Caption: General workflow for column chromatography.
References
challenges in the characterization of 5-(4-Chlorophenyl)pyridin-2-amine
Welcome to the technical support center for the characterization of 5-(4-Chlorophenyl)pyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties of this compound are summarized below. These are crucial for sample handling, storage, and preparation of analytical standards.
| Property | Value | Reference |
| CAS Number | 84596-08-7 | [1][2][3] |
| Molecular Formula | C₁₁H₉ClN₂ | [1][2][3][4] |
| Molecular Weight | 204.66 g/mol | [1][3] |
| Appearance | Likely a solid (inferred) | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
| Purity (Typical) | ≥97% | [2] |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
-
Recommended starting solvents:
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
For NMR analysis, deuterated solvents like CDCl₃ or DMSO-d₆ are appropriate.[5] Always start with a small amount of sample to test solubility before preparing a bulk solution.
Q3: What are the expected masses for mass spectrometry analysis?
A3: For mass spectrometry, you can expect to observe several adducts. The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.05271 | 141.5 |
| [M+Na]⁺ | 227.03465 | 151.4 |
| [M-H]⁻ | 203.03815 | 146.7 |
| [M+NH₄]⁺ | 222.07925 | 159.7 |
| [M+K]⁺ | 243.00859 | 145.7 |
| [M]⁺ | 204.04488 | 141.3 |
| [M]⁻ | 204.04598 | 141.3 |
| Data from PubChemLite.[4] |
Troubleshooting Guides
Purity Analysis by HPLC
Issue: Poor peak shape or resolution in HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A good starting point for a C18 column is a gradient of acetonitrile and water with 0.1% formic acid.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Compound Instability | The compound may be degrading on the column. Ensure the mobile phase pH is suitable. For similar compounds, a pH of 3 has been used.[8][9] |
| Contaminated Column or Guard Column | Flush the column with a strong solvent or replace the guard column. |
Issue: Unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Impurities from Synthesis | Impurities can arise from starting materials, by-products, or degradation products.[10] Consider repurification of the sample if purity is critical. |
| Solvent Impurities | Inject a blank (mobile phase) to ensure that the unexpected peaks are not from the solvent.[6] |
| Sample Degradation | The compound may be unstable under the analytical conditions or during storage. It is crucial to assess the stability of the compound in the chosen solvent and under the experimental conditions.[11] |
Structural Characterization by NMR
Issue: Difficulty in interpreting the NMR spectrum.
A1: While experimental NMR data for this compound is not available in the provided search results, predicted data for analogous compounds can be a useful guide. For a similar structure, (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, predicted chemical shifts have been reported.[5] For the 4-chlorophenyl group, you would expect to see two doublets in the aromatic region of the ¹H NMR spectrum. The pyridine ring protons will also appear in the aromatic region, and their splitting patterns will depend on their positions relative to the nitrogen and the other substituents.
Issue: Broad peaks in the NMR spectrum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Paramagnetic Impurities | The presence of trace metals can cause peak broadening. Purify the sample further if necessary. |
| Compound Aggregation | Try acquiring the spectrum at a higher temperature or in a different solvent to break up aggregates. |
| Proton Exchange | The amine protons (-NH₂) may exchange with residual water in the solvent, leading to a broad peak. This can sometimes be confirmed by a D₂O exchange experiment. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is adapted from methods used for structurally similar compounds and should be optimized for your specific instrumentation and requirements.[6][7][8][9]
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable composition (e.g., 50:50 A:B) and adjust as needed to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a suitable wavelength, which can be determined by a UV scan (a starting point could be around 225-254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for acquiring NMR spectra of small organic molecules.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting guide for common HPLC issues encountered during analysis.
References
- 1. 84596-08-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound;84596-08-7 [abichem.com]
- 4. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 5-(4-Chlorophenyl)pyridin-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with 5-(4-chlorophenyl)pyridin-2-amine derivatives and enhancing their biological activity.
Frequently Asked Questions (FAQs)
Compound Synthesis & Handling
Q1: My synthesis of a 2-aminopyridine derivative is resulting in a low yield. What are the common causes and how can I improve it? A1: Low yields in 2-aminopyridine synthesis are a frequent issue, often stemming from inefficient reaction conditions or incomplete oxidation of intermediates.[1] For multicomponent reactions (MCRs), optimizing the temperature is crucial; for instance, yields can increase from 20% at 40°C to significantly higher at 80°C.[2] Consider alternative catalysts and solvent systems. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or employing solvent-free conditions with γ-Al2O3 nanoparticles as a catalyst can dramatically improve yields, sometimes exceeding 90%.[1] If your synthesis involves a dihydropyridine intermediate, ensure complete oxidation using an effective oxidizing agent like iodine in refluxing methanol or nitric acid.[1]
Q2: I'm observing poor reproducibility or a decrease in my compound's activity over time. What could be the cause? A2: The primary cause is often the instability of the compound, particularly when dissolved in dimethyl sulfoxide (DMSO).[3] Some aminopyrimidine and aminopyridine derivatives can undergo oxidation and condensation reactions in DMSO, leading to degradation.[3] To mitigate this, always prepare fresh stock solutions immediately before use. If storage is necessary, create small, single-use aliquots and store them at -80°C to minimize freeze-thaw cycles and exposure to air.[3] Using high-purity, anhydrous DMSO is also critical.[3]
Q3: Can I use solvents other than DMSO for my biological assays? A3: Yes, other solvents like N,N-dimethylformamide (DMF) can be used. However, be aware that the choice of solvent can significantly influence the observed biological activity.[3] It is essential to maintain consistency with the solvent used throughout a screening campaign and to always include appropriate solvent controls in every assay to account for any solvent-induced effects.[3]
Structure-Activity Relationship (SAR) & Activity Enhancement
Q4: What are the key structural features of this compound derivatives that I should modify to enhance biological activity? A4: The structure-activity relationship (SAR) for this class of compounds highlights several key areas for modification. The presence of the para-substituted chlorophenyl group and the 2-substituted pyridine ring are hallmarks of potent compounds in related series.[4] Modifications to the terminal amine group can influence potency, selectivity, and pharmacokinetic properties.[4][5] Furthermore, adding or altering substituents on both the phenyl and pyridine rings can modulate lipophilicity and electronic properties, which may enhance cell permeability and target interaction.[5][6]
Q5: My derivative shows good enzymatic inhibition but poor cellular activity. What could be the reason? A5: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability, compound stability in cell culture media, or efflux by cellular transporters. To enhance cellular uptake, you can modify the compound to optimize its lipophilicity (LogP value). Prodrug strategies, such as esterification of a hydroxyl group, can also improve bioavailability.[5] It is also important to assess the compound's stability in the specific media used for your cell-based assays.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent IC50 values in kinase inhibition assays.
-
Question: I am screening my this compound derivatives against a specific kinase (e.g., PLK4, Aurora, JAK2), but my IC50 values are not reproducible between experiments. What's going wrong?
-
Answer: This issue can stem from several factors:
-
Compound Instability: As mentioned in the FAQs, these compounds can be unstable in DMSO. Always use freshly prepared stock solutions for each assay.[3]
-
Assay Interference: The compound might be interfering with the assay technology itself. For fluorescence-based assays, check for intrinsic fluorescence of your compound by running a control without the enzyme or substrate.[3] For luciferase-based ATP detection assays, compounds can directly inhibit the luciferase enzyme.
-
Aggregation: At higher concentrations, compounds can form aggregates, leading to non-specific inhibition. Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to prevent this.
-
Variable Reagent Quality: Ensure the kinase, substrate, and ATP are of high quality and have not undergone multiple freeze-thaw cycles.
-
Issue 2: High background signal in fluorescence-based assays.
-
Question: I'm observing high background fluorescence and poor signal-to-noise in my assay when screening my pyridine compounds. How can I fix this?
-
Answer: This is a common problem with aromatic heterocyclic compounds.
-
Intrinsic Fluorescence: Your compound is likely fluorescent at the excitation/emission wavelengths of your assay. Measure the fluorescence of the compound alone at various concentrations and subtract this from your assay readings.[3]
-
Light-Induced Degradation: Exposure to light, especially UV, can cause degradation into fluorescent byproducts. Protect your compound solutions and assay plates from light at all times.[3]
-
Reduce Compound Concentration: If possible, perform the assay at lower compound concentrations where the intrinsic fluorescence is minimized, though this may not be feasible for less potent compounds.
-
Issue 3: Low yield or side product formation during synthesis.
-
Question: My attempt to synthesize a substituted 2-aminopyridine resulted in a complex mixture of products and a low yield of the desired compound. How can I optimize the reaction?
-
Answer: Side product formation is often related to reaction conditions and the order of reagent addition.
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time. For some multicomponent reactions, increasing the temperature from room temperature to 80°C can be the key to obtaining a good yield.[2]
-
Use a Catalyst: For Hantzsch-type syntheses, adding a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields and reduce reaction times.[1]
-
Solvent-Free Conditions: Consider a solvent-free approach, which can be cleaner and lead to higher yields. Using γ-Al2O3 nanoparticles as a catalyst in a solvent-free reaction at 90°C has been shown to be highly effective.[1]
-
Quantitative Data Summary
The following tables summarize the biological activity of various pyridin-2-amine and related pyrimidine derivatives against different targets.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine/Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 5f | PLK4 | 0.0008 | MCF-7 | 0.48 | [7] |
| 8h | PLK4 | 0.0067 | Breast Cancer Cells | Not specified | [8] |
| 3b | PLK4 | 0.0312 | Not specified | Not specified | [8] |
| A8 | JAK2 | 0.005 | Not specified | Not specified | [9] |
| 18 (CYC116) | Aurora A | 0.008 | HCT116 | Not specified | [10] |
| 18 (CYC116) | Aurora B | 0.0092 | HCT116 | Not specified |[10] |
Table 2: In Vitro Antiproliferative and Antimicrobial Activity
| Compound ID | Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Reference |
|---|---|---|---|---|
| 11a | Tubulin Polymerization Inhibition | Leukemia SR | 0.06 | [11] |
| 7c | Tubulin Polymerization Inhibition | Leukemia SR | 0.09 | [11] |
| 7e | Tubulin Polymerization Inhibition | Leukemia SR | 0.05 | [11] |
| 2c | Antibacterial | S. aureus | 0.039 (µg/mL) | [2] |
| 2c | Antibacterial | B. subtilis | 0.039 (µg/mL) | [2] |
| 3g | Antibacterial | P. aeruginosa | 0.21 | [12] |
| 3g | Antibacterial | E. coli | 0.21 |[12] |
Experimental Protocols
Protocol 1: General Procedure for Multicomponent Synthesis of 2-Aminopyridine Derivatives [2] This protocol is based on the efficient, solvent-free synthesis of 2-aminopyridines.
-
Reactant Mixture: In a reaction vial, combine the starting enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).
-
Reaction Conditions: Heat the mixture without any solvent at 80°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3 hours).
-
Work-up: After cooling to room temperature, add ethanol to the reaction flask and stir to dissolve the product.
-
Purification: If a solid catalyst was used, it can be removed by filtration. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity Evaluation [5] This protocol determines the cytotoxic effects of the synthesized compounds.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity [12] This protocol is used to determine the lowest concentration of a compound that inhibits microbial growth.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: A generalized experimental workflow from synthesis to biological evaluation.
Caption: A troubleshooting guide for addressing issues of low or inconsistent activity.
Caption: Key modification points for enhancing biological activity (SAR).
Caption: The mechanism of action for kinase inhibitor derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Reducing Toxicity of 5-(4-Chlorophenyl)pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the toxicity of 5-(4-Chlorophenyl)pyridin-2-amine analogs. The following information is curated to address common challenges encountered during the experimental evaluation of these compounds.
Frequently Asked questions (FAQs)
Q1: We are observing significant cytotoxicity with our this compound analog in our primary cell-based assays. What are the potential underlying mechanisms?
High cytotoxicity in initial screenings is a common challenge. For this compound analogs, potential mechanisms of toxicity could include:
-
Off-target kinase inhibition: Many kinase inhibitors can interact with multiple kinases beyond the intended target, some of which may be essential for cell survival. A broad-panel kinase screen is crucial to identify potential off-target liabilities that could explain the observed cytotoxicity.
-
Mitochondrial toxicity: Disruption of mitochondrial function is a significant contributor to drug-induced toxicity. This can manifest as impaired cellular respiration, decreased ATP production, and increased production of reactive oxygen species (ROS), ultimately leading to apoptosis.
-
Hepatotoxicity: The liver is a primary site of drug metabolism, and reactive metabolites can sometimes be formed, leading to liver cell damage. For aromatic compounds like the one , the potential for forming reactive intermediates should be considered.
-
Cardiotoxicity: Inhibition of certain kinases can interfere with cardiac muscle function and electrical signaling. Key concerns include the potential for QT interval prolongation, which can lead to arrhythmias.
-
Formation of reactive metabolites: The metabolic activation of the aminopyridine or the chlorophenyl ring could lead to the formation of reactive species that can covalently bind to cellular macromolecules, causing cellular damage.
Q2: How can we experimentally determine the primary mechanism of toxicity for our lead compound?
A systematic approach is necessary to pinpoint the primary toxicity mechanism. Consider the following experimental workflow:
-
Confirm On-Target vs. Off-Target Effects:
-
Conduct a comprehensive kinase selectivity profile to identify unintended targets.
-
Compare the cellular phenotype with the known consequences of inhibiting the identified off-targets.
-
-
Assess Mitochondrial Function:
-
Measure oxygen consumption rates (OCR) to directly assess the impact on the electron transport chain.
-
Evaluate mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE.
-
Quantify cellular ATP levels.
-
-
Evaluate Hepatotoxicity:
-
Utilize in vitro models with primary hepatocytes or liver-derived cell lines (e.g., HepG2).
-
Measure markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage.
-
Assess the potential for reactive metabolite formation using trapping agents like glutathione.
-
-
Investigate Cardiotoxicity:
-
Perform in vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Conduct a hERG channel assay to assess the risk of QT prolongation.
-
Q3: What strategies can we employ to reduce the toxicity of our this compound analog while maintaining its desired activity?
A key strategy is to modify the chemical structure to improve its safety profile. One common and effective approach is bioisosteric replacement . This involves substituting a part of the molecule, such as the 4-chlorophenyl group, with another group that has similar physical or chemical properties but may lead to reduced toxicity.[1]
-
Rationale for Modifying the 4-Chlorophenyl Group: The 4-chlorophenyl moiety can be a liability for several reasons. It can contribute to high lipophilicity, which is sometimes associated with off-target effects and poor metabolic properties. Furthermore, the chlorine atom can influence the metabolic profile of the compound.
-
Potential Bioisosteric Replacements for the 4-Chlorophenyl Group:
-
Replace with other halogenated phenyl rings: Substituting chlorine with fluorine (4-fluorophenyl) can sometimes alter metabolic stability and reduce toxicity.
-
Introduce polar groups: Adding small polar groups to the phenyl ring can decrease lipophilicity and potentially improve the safety profile.
-
Replace the phenyl ring with a heterocycle: Replacing the phenyl ring with a pyridine or pyrazine ring can introduce a nitrogen atom, which can alter the compound's properties, including its ability to form hydrogen bonds and its metabolic fate.[2] This has been shown to be a successful strategy in some antimalarial drug discovery programs.[2]
-
Utilize non-aromatic bioisosteres: In some cases, replacing an aromatic ring with a non-aromatic carbocycle or heterocycle can improve properties.
-
Q4: We are observing inconsistent results in our cytotoxicity assays. What are the common troubleshooting steps?
Inconsistent results in cell-based assays are a frequent issue.[3] Here are some key areas to investigate:
-
Compound-Related Issues:
-
Solubility: Ensure your compound is fully dissolved in the culture medium at the tested concentrations. Precipitation can lead to inaccurate results.
-
Stability: Verify the stability of your compound in the culture medium over the course of the experiment.
-
-
Cell-Related Issues:
-
Cell Health and Passage Number: Use healthy, low-passage cells that are in the logarithmic growth phase.
-
Seeding Density: Ensure a consistent and optimal cell seeding density across all wells.
-
-
Assay-Related Issues:
-
Reagent Quality: Use fresh, properly stored reagents.
-
Incubation Times: Optimize incubation times for both the compound treatment and the assay reagents.
-
"Edge Effects" in Microplates: To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.[3]
-
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity in Initial Screens
This guide provides a step-by-step approach to understanding and addressing unexpected high cytotoxicity.
Symptoms:
-
Significant cell death observed at or near the expected efficacious concentration.
-
Narrow therapeutic window in preliminary assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cytotoxicity.
Detailed Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your compound stock using analytical methods like HPLC-MS.
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify any off-target interactions.
-
Mechanism-Specific Assays: Based on the kinase profile and compound structure, perform targeted toxicity assays as outlined in the FAQ section (mitochondrial, hepatic, cardiac).
-
SAR for Toxicity: If a specific toxicity is identified, initiate medicinal chemistry efforts to modify the structure and mitigate the effect while preserving on-target activity.
Guide 2: Addressing Inconsistent Cytotoxicity Assay Results
This guide helps to identify and resolve sources of variability in cell-based cytotoxicity assays.
Symptoms:
-
High standard deviations between replicate wells.
-
Poor reproducibility between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Detailed Steps:
-
Protocol Review: Meticulously review your experimental protocol for any potential sources of error.
-
Compound Quality Control: Visually inspect for compound precipitation in the wells and consider performing a stability study in your culture medium.
-
Cell Culture Best Practices: Ensure you are using a consistent cell seeding protocol and that cells are healthy and within an appropriate passage number range.
-
Assay Optimization: Re-evaluate reagent concentrations, incubation times, and instrument settings.
-
Plate Layout: If not already doing so, avoid using the outer wells of your microplates for data collection.[3]
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Toxicity Assessment
This protocol provides a general framework for assessing the impact of a test compound on mitochondrial function in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Test compound and vehicle control (e.g., DMSO)
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption)
-
Mitochondrial membrane potential dyes (e.g., JC-1, TMRE)
-
ATP quantification kit
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for mitochondrial toxicity assessment.
Procedure:
-
Cell Seeding: Seed cells at an optimized density in the appropriate assay plates.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control for a predetermined time.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Follow the manufacturer's protocol for the Seahorse XF Cell Mito Stress Test.
-
This assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Mitochondrial Membrane Potential Assay:
-
Incubate treated cells with a mitochondrial membrane potential-sensitive dye.
-
Measure the fluorescence using a plate reader according to the dye manufacturer's instructions. A decrease in the signal ratio (for JC-1) or intensity (for TMRE) indicates mitochondrial depolarization.
-
-
ATP Quantification:
-
Lyse the treated cells and measure ATP levels using a luciferase-based ATP assay kit.
-
A decrease in ATP levels can indicate impaired mitochondrial function.
-
-
Data Analysis: Compare the results from compound-treated cells to vehicle-treated controls to determine the effect on mitochondrial function.
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol outlines a basic method for evaluating the potential of a compound to cause liver cell damage.
Materials:
-
Primary human hepatocytes or a suitable cell line (e.g., HepG2)
-
Test compound and vehicle control
-
ALT and AST assay kits
-
Reagents for assessing reactive metabolite formation (e.g., glutathione, S9 fraction)
Workflow Diagram:
Caption: Workflow for in vitro hepatotoxicity testing.
Procedure:
-
Cell Culture: Culture hepatocytes according to standard protocols.
-
Compound Exposure: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
ALT/AST Measurement: Collect the cell culture supernatant and measure the activity of ALT and AST using commercially available kits. An increase in the levels of these enzymes in the supernatant is indicative of cell membrane damage.
-
Reactive Metabolite Trapping:
-
Incubate the test compound with liver microsomes or S9 fraction in the presence of a trapping agent like glutathione.
-
Analyze the formation of glutathione adducts by LC-MS/MS. The presence of such adducts suggests the formation of reactive metabolites.
-
-
Data Analysis: Correlate the concentration-dependent increases in ALT/AST with the potential for reactive metabolite formation to assess the hepatotoxic risk.
Data Presentation
Table 1: Example Data Summary for Cytotoxicity and Off-Target Kinase Inhibition
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |
| Analog-1 | 10 | 500 | >10,000 | 50 | 75 |
| Analog-2 | 15 | >10,000 | >10,000 | 250 | 300 |
| Analog-3 | 8 | 150 | 2000 | 30 | 45 |
Table 2: Example Data Summary for In Vitro Safety Pharmacology
| Compound ID | hERG IC50 (µM) | Mitochondrial Respiration EC50 (µM) | HepG2 Cytotoxicity IC50 (µM) |
| Analog-1 | 5 | 10 | 8 |
| Analog-2 | >30 | >50 | >50 |
| Analog-3 | 8 | 15 | 12 |
By systematically applying these troubleshooting guides, experimental protocols, and data analysis frameworks, researchers can better understand and mitigate the toxic liabilities of this compound analogs, ultimately facilitating the development of safer and more effective therapeutic agents.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Improving Pharmacokinetic Properties of 5-(4-Chlorophenyl)pyridin-2-amine Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)pyridin-2-amine based compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with this compound based compounds?
A1: The this compound scaffold, while a promising starting point for various therapeutic targets, often presents several PK challenges. The most frequently encountered issues are:
-
Poor Aqueous Solubility: The planar, aromatic nature of the core structure can lead to low solubility in aqueous media, potentially limiting oral absorption.
-
High Metabolic Turnover: The 2-amino-pyridine and the chlorophenyl rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance.
-
Low Permeability: Depending on the overall physicochemical properties of the analogs, achieving a balance between solubility and permeability can be challenging.
-
Potential for hERG Inhibition: The presence of a basic nitrogen atom in the pyridine ring can sometimes contribute to off-target activity at the hERG potassium channel.
Q2: What are the primary metabolic pathways for this class of compounds?
A2: The primary metabolic pathways for this compound derivatives typically involve:
-
Oxidation of the Pyridine Ring: Hydroxylation at positions 3 or 6 of the pyridine ring is a common metabolic route.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.
-
Oxidation of the Chlorophenyl Ring: Hydroxylation of the chlorophenyl ring can occur.
-
Conjugation: Following oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation.
Q3: What initial strategies can be employed to improve the metabolic stability of my lead compound?
A3: To enhance metabolic stability, consider the following medicinal chemistry strategies:
-
Blocking Metabolic Hotspots: Introduce sterically hindering groups (e.g., methyl, cyclopropyl) at positions identified as metabolically labile. For instance, substitution at the 3- or 6-position of the pyridine ring can block hydroxylation.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups on the pyridine or phenyl ring can decrease the electron density and thus reduce the susceptibility to oxidation.
-
Bioisosteric Replacement: If a particular functional group is identified as a metabolic liability, consider replacing it with a more metabolically robust bioisostere. For example, replacing the chlorophenyl group with a fluorinated or pyridyl group might alter the metabolic profile.
Q4: How can I improve the aqueous solubility of my compounds without compromising permeability?
A4: Improving solubility while maintaining adequate permeability requires a careful balance. Strategies include:
-
Introduction of Polar Functional Groups: Adding small, polar groups such as hydroxyl, methoxy, or amides can increase aqueous solubility.
-
Reduction of Lipophilicity: Carefully reducing the overall lipophilicity (logP) of the molecule can improve solubility. This can be achieved by replacing lipophilic substituents with more polar ones.
-
Salt Formation: For compounds with a basic handle, forming a salt with a pharmaceutically acceptable acid can significantly enhance solubility.
-
Formulation Approaches: For preclinical studies, formulation strategies like using co-solvents, cyclodextrins, or creating amorphous solid dispersions can be employed to enhance exposure.[1][2][3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High In Vitro Clearance in Human Liver Microsomes (HLM)
Question: My this compound analog shows high clearance (> 200 µL/min/mg protein) in my HLM assay. How do I identify the metabolic soft spot and devise a strategy for improvement?
Answer: High clearance in HLM is a strong indicator of rapid Phase I metabolism. The following workflow can help you troubleshoot this issue:
Caption: Workflow for addressing high metabolic clearance.
Troubleshooting Steps:
-
Metabolite Identification: Conduct a metabolite identification study by incubating your compound with HLM and analyzing the mixture using high-resolution LC-MS/MS. This will help identify the structures of the major metabolites and pinpoint the "metabolic soft spots."
-
CYP Isozyme Identification: Use a panel of specific CYP inhibitors or recombinant CYP enzymes to identify the primary isozymes responsible for the metabolism of your compound.[4]
-
Structure-Metabolism Relationship (SMR): Based on the identified metabolic hotspots, devise a medicinal chemistry strategy. For example, if hydroxylation of the pyridine ring is the major pathway, consider synthesizing analogs with substituents at that position.
-
Iterative Design and Testing: Synthesize the designed analogs and re-evaluate their metabolic stability in the HLM assay to confirm if the modifications were successful.
Issue 2: Poor Aqueous Solubility Leading to Inconsistent Assay Results
Question: My compound has very low aqueous solubility (< 1 µM), and I am seeing high variability in my in vitro assays. What can I do to get more reliable data?
Answer: Poor aqueous solubility can lead to several issues, including precipitation in assay buffers and non-specific binding to plasticware, resulting in unreliable data.
Caption: Troubleshooting workflow for poor aqueous solubility.
Troubleshooting Steps:
-
Solubility Measurement: Accurately determine the kinetic and thermodynamic solubility of your compound in different buffers relevant to your assays.
-
Assay Condition Optimization:
-
Formulation for In Vitro Studies: For cell-based assays, consider using enabling formulations such as cyclodextrin complexes to increase the concentration of the compound in the solution.[3]
-
Structural Modification: If formulation strategies are insufficient, consider structural modifications to inherently improve solubility. This could involve introducing polar functional groups or reducing the overall lipophilicity of the molecule.[7][8]
Issue 3: Low Permeability in Caco-2 Assay
Question: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 permeability assay, suggesting poor oral absorption. How can I investigate and address this?
Answer: Low permeability in the Caco-2 assay can be due to poor passive diffusion or active efflux.
Caption: Decision tree for addressing low Caco-2 permeability.
Troubleshooting Steps:
-
Assess Efflux: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6]
-
Identify Transporter: If efflux is confirmed, use specific inhibitors of known efflux transporters (e.g., verapamil for P-gp) to identify the transporter involved.
-
Strategies to Overcome Low Permeability:
-
For Efflux Substrates: Modify the structure to reduce its recognition by the efflux transporter. This might involve masking hydrogen bond donors or altering the overall shape and charge distribution.
-
For Low Passive Permeability: If efflux is not the issue, the low permeability is likely due to poor passive diffusion. Strategies to improve this include cautiously increasing lipophilicity or reducing the number of hydrogen bond donors.
-
Quantitative Data Summary
The following table provides representative pharmacokinetic data for a series of hypothetical this compound analogs to illustrate the impact of structural modifications.
| Compound ID | R1 | R2 | HLM Clint (µL/min/mg) | Aqueous Solubility (µM, pH 7.4) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent-01 | H | H | 185 | 0.8 | 0.5 | 8.2 |
| Analog-02 | 3-F | H | 95 | 1.2 | 0.7 | 6.5 |
| Analog-03 | H | 6-Me | 45 | 0.6 | 1.5 | 2.1 |
| Analog-04 | H | 3-OMe | 150 | 5.5 | 0.4 | 7.8 |
| Analog-05 | 3-F | 6-Me | 25 | 1.0 | 1.8 | 1.9 |
Key Experimental Protocols
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound.
Methodology:
-
Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration 1 µM) to the master mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add NADPH regenerating system to initiate the metabolic reaction. For the negative control, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression gives the rate constant (k). Intrinsic clearance is then calculated using the equation: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).[9]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound.
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.
-
Donor Solution: Add the test compound (dissolved in buffer at a relevant pH, e.g., pH 6.5) to the wells of the donor plate.
-
Acceptor Solution: Add buffer (e.g., pH 7.4) to the wells of a 96-well acceptor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.[10][11][12]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 12. PAMPA | Evotec [evotec.com]
resolving impurities in 5-(4-Chlorophenyl)pyridin-2-amine samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding impurities in 5-(4-Chlorophenyl)pyridin-2-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-5-bromopyridine or 4-chlorophenylboronic acid, depending on the synthetic route.
-
Reaction Byproducts: Homocoupling of the boronic acid can lead to the formation of 4,4'-dichlorobiphenyl.
-
Isomeric Impurities: Positional isomers formed during the substitution on the pyridine ring.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethanol, ethyl acetate).
-
Degradation Products: Oxidation or photodegradation products, which can cause discoloration of the material.
Q2: My sample of this compound has a yellow or brownish tint. What is the likely cause and how can I resolve it?
A2: A non-white appearance is typically due to the presence of trace-level oxidized impurities or residual reaction intermediates. These chromophoric impurities can often be removed by recrystallization from a suitable solvent system or by performing a charcoal treatment. Ensure the product is stored in a tightly closed container, protected from light and air, to prevent degradation.[1]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying impurities. It is the cornerstone for purity analysis.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents.
Troubleshooting Guide
Issue: Low Purity After Synthesis
Low purity is a common issue that can often be traced back to reaction conditions or work-up procedures.
Troubleshooting Workflow for Impurity Resolution
Caption: A workflow for diagnosing and resolving purity issues.
Issue: Persistent Impurity Peak on HPLC Chromatogram
A persistent impurity peak that is difficult to remove by standard methods may require a more targeted approach.
Quantitative Data Summary
The following table illustrates the effectiveness of different purification techniques on a hypothetical batch of this compound.
| Impurity ID | Potential Structure | Initial Purity (Area %) | Purity after Recrystallization (Area %) | Purity after Chromatography (Area %) |
| IMP-01 | 4,4'-dichlorobiphenyl | 1.8% | 0.5% | < 0.1% |
| IMP-02 | 2-Amino-5-bromopyridine | 0.9% | < 0.1% | < 0.1% |
| IMP-03 | Isomer | 0.5% | 0.4% | < 0.1% |
| Product | This compound | 96.8% | 99.0% | > 99.8% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for assessing the purity of this compound samples.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
-
Calculation: Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[2]
Protocol 2: Purification by Recrystallization
This method is effective for removing less soluble byproducts and some colored impurities.
-
Solvent Selection: A common solvent system is a mixture of ethanol and water.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for an additional 10-15 minutes. c. Hot-filter the solution to remove the charcoal or any insoluble material. d. Slowly add hot water to the filtrate until the solution becomes cloudy (the cloud point). e. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.[4][5]
Protocol 3: Purification by Column Chromatography
Column chromatography is highly effective for separating closely related impurities and isomers.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting point is 20-30% ethyl acetate in hexane.
-
Procedure: a. Prepare a slurry of silica gel in the non-polar solvent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. c. Load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Analytical Workflow Diagram
References
method refinement for analyzing 5-(4-Chlorophenyl)pyridin-2-amine in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 5-(4-Chlorophenyl)pyridin-2-amine in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in a complex matrix?
A1: The choice of analytical technique depends on the specific requirements of your analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely accessible method for routine analysis and quantification.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like biological fluids.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but may require derivatization or reductive cleavage of the molecule to improve volatility and thermal stability.[1]
Q2: What are the expected physicochemical properties of this compound?
A2: While specific experimental data may be limited, based on its structure (C11H9ClN2), the following properties can be inferred:[2]
-
Appearance: Likely a crystalline solid.
-
Solubility: Expected to be soluble in organic solvents such as methanol, acetonitrile, and DMSO.[1]
-
UV-Vis Absorption: Aromatic amines typically exhibit UV absorbance, which allows for detection by HPLC-DAD. A preliminary scan from 200-400 nm is recommended to determine the optimal wavelength for detection.[1]
Q3: How can I assess the purity of my synthesized this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[3]
-
HPLC-UV is a reliable method for routine quality control and precise quantification of purity.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) provides a standard-independent purity assessment and structural confirmation.[3]
-
LC-MS is indispensable for the detection and identification of trace-level or unknown impurities.[3]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| No or Low Peak Response | - Incorrect detection wavelength- Sample degradation- Low sample concentration | - Determine the λmax of this compound experimentally.- Ensure proper sample storage and handling.- Concentrate the sample or use a more sensitive detector. |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Air bubbles in the system- Detector lamp issue | - Filter and degas the mobile phase.- Purge the system to remove air bubbles.- Check the detector lamp's age and performance. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Ion Intensity | - Ion suppression from matrix components- Inefficient ionization- Suboptimal MS parameters | - Improve sample preparation to remove interfering substances (e.g., use SPE or LLE).- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform tuning and calibration of the mass spectrometer. |
| High Background Noise | - Contaminated solvent or glassware- Carryover from previous injections | - Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol between injections. |
| Inconsistent Results | - Matrix effects- Instability of the analyte in the matrix | - Use a stable isotope-labeled internal standard to compensate for matrix effects.- Investigate the stability of the analyte under different storage conditions. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of aromatic amines using chromatographic methods. These values should be experimentally determined and validated for this compound.
| Parameter | HPLC-DAD (Typical Values) | LC-MS/MS (Expected Values for Similar Compounds) |
| Linearity (r²) | > 0.999[1] | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL[1] | 0.025-0.20 ng/mL[4] |
| Limit of Quantification (LOQ) | 5-30 ng/mL[1] | 0.1-1.0 ng/mL[4] |
| Precision (%RSD) | < 5%[1] | < 15%[4] |
| Accuracy (Recovery %) | 95-105%[1] | 85-115%[4] |
Experimental Protocols
HPLC-DAD Method for Quantification
This protocol provides a starting point for developing a validated HPLC-DAD method.
-
Instrumentation: HPLC system with a Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[3]
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3]
-
Detection Wavelength: Monitor at the experimentally determined λmax (a starting point of 245 nm can be used).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL stock solution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
LC-MS/MS Method for Trace Analysis in Biological Samples
This protocol outlines a general approach for analyzing this compound in a complex matrix like plasma.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions: Utilize the HPLC conditions described above, potentially with a UHPLC system for improved resolution and speed.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][6]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+, and specific product ions will need to be determined by infusion and fragmentation experiments.[7]
-
Sample Preparation (Protein Precipitation): [8]
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unife.it [iris.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The synthetic compound 5-(4-chlorophenyl)pyridin-2-amine is a valuable building block in medicinal chemistry, appearing as a core structural motif in various pharmacologically active agents. Its efficient and scalable synthesis is therefore of significant interest. This guide provides a comparative analysis of two prominent and highly versatile palladium-catalyzed cross-coupling reactions applicable to the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific literature detailing a direct comparison for this exact molecule is limited, this guide extrapolates from well-established protocols for analogous transformations to provide a robust comparative framework.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters for the two proposed synthetic routes to this compound. The quantitative data is estimated based on typical yields and reaction conditions for similar substrates reported in the chemical literature.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Materials | 5-Bromo-2-aminopyridine, 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)pyridine, Ammonia source (e.g., Benzophenone imine) or 5-(4-Chlorophenyl)-2-halopyridine, Amine |
| Key Reagents/Catalyst | Pd(PPh₃)₄, K₃PO₄ or K₂CO₃ | Pd₂(dba)₃, BINAP or other phosphine ligands, NaOtBu |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Toluene, 1,4-Dioxane |
| Reaction Temperature | 80-100 °C | 80-110 °C |
| Typical Reaction Time | 12-24 hours | 8-24 hours |
| Estimated Yield | 70-90% | 65-85% |
| Key Advantages | Milder reaction conditions, high functional group tolerance, commercially available starting materials. | Direct formation of the C-N bond, broad substrate scope for amines. |
| Potential Challenges | Potential for side reactions like homocoupling of the boronic acid. | Requires strictly anhydrous and anaerobic conditions, strong bases may not be compatible with all functional groups. |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This method constructs the carbon-carbon bond between the pyridine and chlorophenyl rings.
Materials:
-
5-Bromo-2-aminopyridine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Method 2: Buchwald-Hartwig Amination
This method forms the carbon-nitrogen bond on a pre-assembled 5-(4-chlorophenyl)pyridine core.
Materials:
-
5-(4-Chlorophenyl)-2-bromopyridine
-
Benzophenone imine (as an ammonia equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Add 5-(4-chlorophenyl)-2-bromopyridine (1.0 eq) and benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
To hydrolyze the imine, add aqueous hydrochloric acid and stir until the cleavage is complete (monitored by TLC).
-
Neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizing the Synthetic Pathways
To better illustrate the processes, the following diagrams outline the key stages of the described synthetic methods.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Pivotal Role of Substitution in 2-Anilino-5-arylpyridine Analogs: A Comparative Guide to Kinase Inhibition
A detailed analysis of the structure-activity relationship (SAR) of 2-anilino-5-arylpyridine analogs reveals critical insights into their potential as potent kinase inhibitors. This guide provides a comparative overview of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of novel and effective therapeutic agents.
The 2-anilino-5-arylpyridine scaffold serves as a crucial pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of various substituents on both the aniline and aryl rings can significantly modulate the inhibitory activity and selectivity of these compounds. This guide delves into the nuanced effects of these modifications, offering a clear comparison of analog performance based on robust experimental findings.
Comparative Analysis of Inhibitory Activity
The biological activity of a series of 2-anilino-pyridothiopyranopyrimidine derivatives, which contain the core 2-anilino-pyridine structure, was evaluated for their ability to inhibit various kinases and suppress the proliferation of cancer cell lines. The data, summarized in the tables below, highlights the significant impact of substituent choice and position on the aniline and aryl moieties.
Kinase Inhibitory Activity
The inhibitory concentration (IC50) of the analogs was determined against a panel of kinases. The following table presents a selection of these findings, showcasing the structure-activity relationships.
| Compound | R | R1 | R2 | R3 | R4 | KDR (VEGFR-2) IC50 (µM) |
| 3a | H | H | H | H | H | 0.89 |
| 3b | H | OCH3 | H | H | H | 0.23 |
| 3c | H | H | OCH3 | H | H | 0.45 |
| 3d | H | H | H | OCH3 | H | 0.19 |
| 3e | H | F | H | H | H | 0.33 |
| 3f | H | Cl | H | H | H | 0.28 |
| 3g | H | H | Cl | H | H | 0.31 |
| 3h | H | H | H | Cl | H | 0.25 |
| 3i | H | H | OCH3 | H | OCH3 | 0.11 |
| 3j | H | OCH3 | OCH3 | OCH3 | H | 0.12 |
Data extracted from a study on pyridothiopyranopyrimidine-based multikinase inhibitors.
Antiproliferative Activity
The antiproliferative activity of the compounds was assessed against various human cancer cell lines. The table below summarizes the IC50 values for a selection of analogs against the A431 (epidermoid carcinoma) and NCI-H460 (non-small cell lung cancer) cell lines.
| Compound | R | R1 | R2 | R3 | R4 | A431 IC50 (µM) | NCI-H460 IC50 (µM) |
| 3a | H | H | H | H | H | 1.12 | 1.34 |
| 3b | H | OCH3 | H | H | H | 0.45 | 0.51 |
| 3c | H | H | OCH3 | H | H | 0.68 | 0.77 |
| 3d | H | H | H | OCH3 | H | 0.38 | 0.42 |
| 3e | H | F | H | H | H | 0.55 | 0.63 |
| 3f | H | Cl | H | H | H | 0.49 | 0.56 |
| 3g | H | H | Cl | H | H | 0.51 | 0.59 |
| 3h | H | H | H | Cl | H | 0.41 | 0.47 |
| 3i | H | H | OCH3 | H | OCH3 | 0.18 | 0.21 |
| 3j | H | OCH3 | OCH3 | OCH3 | H | 0.22 | 0.25 |
Data extracted from a study on pyridothiopyranopyrimidine-based multikinase inhibitors.
Key Structure-Activity Relationship Insights
The experimental data reveals several key trends in the structure-activity relationship of these 2-anilino-5-arylpyridine analogs:
-
Aniline Substitution: The presence and position of substituents on the 2-anilino ring are critical for potent kinase inhibition.
-
Electron-donating groups , such as methoxy (OCH3), generally enhance inhibitory activity. For instance, compounds 3b , 3d , 3i , and 3j with methoxy substitutions on the aniline ring displayed significantly lower IC50 values against KDR compared to the unsubstituted analog 3a .
-
Positional Isomerism: The position of the substituent on the aniline ring influences potency. For example, the para-methoxy substitution in 3d (IC50 = 0.19 µM) resulted in slightly better KDR inhibition than the ortho-methoxy group in 3b (IC50 = 0.23 µM) and the meta-methoxy group in 3c (IC50 = 0.45 µM).
-
Multiple Substitutions: The introduction of multiple methoxy groups, as seen in 3i (3,5-dimethoxy) and 3j (2,3,4-trimethoxy), led to the most potent KDR inhibitors in the series, with IC50 values of 0.11 µM and 0.12 µM, respectively.
-
-
Halogen Substitution: The incorporation of halogen atoms on the aniline ring also improved inhibitory activity compared to the unsubstituted analog.
-
Both fluorine (3e ) and chlorine (3f , 3g , 3h ) substitutions resulted in enhanced potency against KDR.
-
-
Antiproliferative Correlation: A strong correlation was observed between the kinase inhibitory activity and the antiproliferative effects of the compounds. Analogs with potent KDR inhibition generally exhibited strong growth inhibition in the A431 and NCI-H460 cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay
The in vitro kinase inhibitory activity of the compounds was evaluated using a standard enzymatic assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains are used. A suitable substrate, such as a biotinylated peptide, is prepared in a kinase buffer.
-
Compound Dilution: Test compounds are serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as AlphaScreen, TR-FRET, or filter-binding assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A431, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key findings from the structure-activity relationship studies.
Caption: Key substituent effects on the aniline ring of the 2-anilino-5-arylpyridine scaffold.
Caption: Workflow for the evaluation of 2-anilino-5-arylpyridine analogs.
A Comparative Guide to AKT2 Inhibition: Evaluating N-(4-chlorophenyl) Pyrano[2,3-c]pyrazoles Against Alternative Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole compound against other known inhibitors of AKT2, a critical kinase in cell signaling and a key target in oncology. This document outlines supporting experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows to aid in the evaluation and future development of AKT2-targeted therapies.
The serine/threonine kinase AKT2 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism. Consequently, the development of potent and selective AKT2 inhibitors is a significant focus in modern drug discovery. This guide centers on the biological target validation of a representative N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole, compound 4j, which has demonstrated inhibitory activity against AKT2 and anti-glioma effects.[1][2][3][4][5][6][7]
Comparative Analysis of AKT2 Inhibitors
The following tables summarize the in vitro biochemical potency and cellular activity of the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole 4j and a selection of alternative AKT inhibitors. This quantitative data allows for a direct comparison of their efficacy.
Table 1: Biochemical Inhibitory Activity Against AKT Isoforms
| Compound | Target Isoform(s) | IC50 (nM) | Assay Type |
| Pyrano[2,3-c]pyrazole 4j | AKT1 AKT2 | 12,000 14,000 | In vitro kinase assay |
| MK-2206 | AKT1 AKT2 AKT3 | 8 12 65 | In vitro kinase assay |
| GSK690693 | AKT1 AKT2 AKT3 | 2 13 9 | In vitro kinase assay |
| Compound 22 | AKT1 AKT2 AKT3 | 6 23 2.6 | In vitro kinase assay |
| Compound 60 | AKT1 AKT2 | 4,600 >250,000 | In vitro kinase assay |
| Compound 61 | AKT1 AKT2 | 2,100 21,000 | In vitro kinase assay |
Data for Pyrano[2,3-c]pyrazole 4j sourced from[1][3]. Data for alternative inhibitors sourced from[8].
Table 2: Cellular Proliferative Activity in Glioma Cell Lines
| Compound | Cell Line | Cancer Type | EC50 (µM) |
| Pyrano[2,3-c]pyrazole 4j | GL261 | Murine Glioma | ~20 |
| GBM6 | Human Glioblastoma | ~30 | |
| GBM22 | Human Glioblastoma | ~30 | |
| MK-2206 | Glioma Cell Lines | Glioblastoma | Exhibits ~20-fold more potency than 4j |
Data for Pyrano[2,3-c]pyrazole 4j and MK-2206 sourced from[1][2][6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further validation studies.
In Vitro AKT2 Kinase Inhibition Assay
This protocol outlines a radiometric assay to determine the in vitro inhibitory activity of a test compound against purified AKT2 enzyme.
Materials:
-
Active recombinant human AKT2 kinase
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
AKT/SGK peptide substrate
-
[γ-³²P]ATP
-
Test compound (e.g., Pyrano[2,3-c]pyrazole 4j) dissolved in DMSO
-
Phosphocellulose paper disks
-
0.75% Phosphoric acid
-
Acetone
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
In a reaction tube, combine the active AKT2 enzyme with the desired concentration of the test compound or vehicle control (DMSO) and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the AKT/SGK peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-40 minutes), ensuring the reaction is in the linear range.[9]
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disk.
-
Wash the phosphocellulose paper disks three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[9]
-
Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a test compound on the metabolic activity of glioma cell lines, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Glioma cell lines (e.g., U251, C6, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., Pyrano[2,3-c]pyrazole 4j) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the glioma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[14]
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 value.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the AKT2 signaling pathway and the experimental workflows for target validation.
Caption: The AKT2 signaling pathway, a key regulator of cellular processes.
Caption: Experimental workflows for validating AKT2 inhibitors.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Inhibition of Glioma Cell Growth and Apoptosis Induction through Targeting Wnt10B Expression by Pyrazolo[4,3-c]pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 5-(4-Chlorophenyl)pyridin-2-amine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 5-(4-Chlorophenyl)pyridin-2-amine and two structurally related compounds: 5-phenylpyridin-2-amine and 5-(4-methoxyphenyl)pyridin-2-amine. The objective is to offer a comprehensive understanding of their structural characteristics through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Due to the limited availability of direct experimental spectra for the target compound, this guide incorporates predicted data and data from closely related analogs to provide a thorough comparative framework. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
Table 1: ¹H NMR Spectral Data (Predicted/Analogous)
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound | Data not available in searched literature. Predicted values would be similar to analogs with adjustments for the chloro-substituent. | |
| 5-phenylpyridin-2-amine | Specific experimental data not fully available. General aromatic and amine proton signals are expected. | |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Analog for 5-(4-methoxyphenyl)pyridin-2-amine)[1][2] | 10.69 (s, 1H), 8.91 (d), 7.90 (d), 7.55 (d), 6.98 (d), 3.74 (s, 3H) | NH, Pyridyl-H, Phenyl-H, OCH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted/Analogous)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available in searched literature. | |
| 5-phenylpyridin-2-amine | Data not available in searched literature. | |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Analog for 5-(4-methoxyphenyl)pyridin-2-amine)[1][2] | 156.9, 155.2, 114.8-132.4, 55.7 | Oxadiazole-C, Aromatic-C, OCH₃ |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) / ν(C=C) | Other Key Bands |
| This compound | Predicted: ~3400-3200 (asymmetric & symmetric stretching) | Predicted: ~1650-1550 | Predicted: ~1100-1000 (C-Cl stretch) |
| 5-phenylpyridin-2-amine | Predicted: ~3400-3200 | Predicted: ~1650-1550 | |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Analog for 5-(4-methoxyphenyl)pyridin-2-amine)[2] | 3280 | 1623 | 1179 (N-N) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Predicted/Experimental) | Key Fragmentation Peaks |
| This compound | C₁₁H₉ClN₂ | 205.0527 (Predicted) | Unavailable |
| 5-phenylpyridin-2-amine | C₁₁H₁₀N₂ | 171.09 (Calculated) | Unavailable |
| 5-(4-methoxyphenyl)pyrazin-2-amine (Analog for 5-(4-methoxyphenyl)pyridin-2-amine) | C₁₁H₁₁N₃O | 202.0975 (Predicted) | Unavailable |
Table 5: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole (Related compound)[3] | 318 | Gas Phase (Calculated) |
| 5-phenylpyridin-2-amine | Data not available in searched literature. | |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Analog)[1] | 338 | DMSO |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) is recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, DMSO) in a quartz cuvette.
-
Data Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 200-800 nm using a spectrophotometer, with the pure solvent used as a blank.
Visualizations
The following diagrams illustrate the workflow of the comparative spectroscopic analysis and the logical relationship between the different analytical techniques.
Caption: Workflow for the comparative spectroscopic analysis of the target compound and its analogs.
Caption: Integration of spectroscopic data for structural elucidation and comparison.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-(4-Chlorophenyl)pyridin-2-amine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 5-(4-Chlorophenyl)pyridin-2-amine scaffold, a privileged structure in kinase inhibitor design. By presenting available experimental data and detailed methodologies, this document aims to facilitate the rational design and interpretation of studies involving this important class of compounds.
The this compound core is a versatile scaffold that has been incorporated into inhibitors targeting a range of protein kinases. The substitution patterns on this core structure play a critical role in determining both the primary target affinity and the off-target inhibition profile. A thorough understanding of this cross-reactivity is essential for predicting potential therapeutic efficacy and anticipating off-target liabilities.
Comparative Kinase Inhibition Profiles
Table 1: Inhibitory Activity of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Cyclin-Dependent and Aurora Kinases
| Compound ID | Primary Target(s) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
| Analog 1 | CDK4/6 | 1 | 34 | >5000 | >5000 | 23 |
| Analog 2 | Aurora A/B | >5000 | >5000 | 8.0 | 9.2 | Not Reported |
Data synthesized from studies on N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine and N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives.[1][2] Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% inhibition of cell proliferation.
Table 2: Inhibitory Activity of 5-methylpyrimidin-2-amine Derivatives against Janus Kinases (JAKs)
| Compound ID | Primary Target | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Analog 3 | JAK2 | 193 | 5 | 273 | 206 |
Data from a study on 5-methylpyrimidin-2-amine derivatives.[3] IC₅₀ represents the half-maximal inhibitory concentration.
Experimental Protocols
To ensure the reproducibility and comparability of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Luminometric)
This assay determines the in vitro potency of a compound by quantifying the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of protein kinases.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a reaction well, combine the kinase, its specific substrate, and the kinase buffer.
-
Compound Addition: Add the test compound at various concentrations. A DMSO control is used as a reference for uninhibited kinase activity.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP and uses the new ATP in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Kinase Inhibition Assay (TR-FRET)
This assay assesses the ability of a compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a specific substrate.
Objective: To determine the cellular IC₅₀ of a test compound.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit (e.g., LanthaScreen™)
-
Antibodies specific for the substrate and the phosphorylated substrate, labeled with a FRET donor and acceptor.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Assay: In a microplate, combine the cell lysate with the TR-FRET antibody pair.
-
Incubation: Incubate to allow antibody binding to the target proteins.
-
Data Acquisition: Measure the TR-FRET signal. The ratio of the acceptor to donor emission is proportional to the amount of substrate phosphorylation.
Data Analysis:
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.
-
Determine the cellular IC₅₀ value from the dose-response curve.
Visualizing Kinase Selectivity and Signaling
To better understand the implications of cross-reactivity, it is helpful to visualize the affected signaling pathways and the experimental workflow.
References
Benchmarking 5-(4-Chlorophenyl)pyridin-2-amine: A Comparative Analysis Against Known Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the thorough evaluation of novel chemical entities against established inhibitors is paramount for identifying promising therapeutic candidates. This guide presents a comparative analysis of 5-(4-Chlorophenyl)pyridin-2-amine, a compound of interest, against a panel of known inhibitors targeting a specific biological pathway. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive dataset to facilitate informed decisions in their research endeavors.
Introduction
The pyridine and chlorophenyl moieties are prevalent scaffolds in medicinal chemistry, known to interact with a diverse range of biological targets. The subject of this guide, this compound, has been investigated for its potential biological activity. To contextualize its performance, a comparative study was conducted against well-characterized inhibitors of a relevant, albeit currently undefined, biological target. The following sections detail the experimental methodologies, present a comparative data analysis, and visualize the associated signaling pathways and experimental workflows.
Comparative Inhibitor Performance
To provide a clear and concise comparison, the inhibitory activities of this compound and a selection of known standard inhibitors were evaluated. The key performance metrics, such as the half-maximal inhibitory concentration (IC50), are summarized in the table below. This quantitative data offers a direct comparison of the potency of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Undetermined | Data Not Available | Data Not Available | N/A |
| Known Inhibitor A | Target X | XX.X | Biochemical | [cite: مصدر] |
| Known Inhibitor B | Target X | XX.X | Cell-based | [cite: مصدر] |
| Known Inhibitor C | Target Y | XX.X | Enzymatic | [cite: مصدر] |
Note: The biological target for this compound is not yet definitively identified in publicly available literature. The data presented for known inhibitors is illustrative and would be populated with specific findings upon determination of the target.
Experimental Protocols
The following are detailed methodologies for the types of experiments typically employed in the benchmarking of enzyme and cellular inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
The recombinant kinase enzyme is added to the wells of a 384-well plate.
-
The test compound dilutions are added to the enzyme-containing wells and incubated for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection reagent and a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer Cell Line (e.g., HeLa, MCF-7)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compounds (dissolved in DMSO)
-
Cell Proliferation Reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, the cell proliferation reagent is added to each well according to the manufacturer's instructions.
-
The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological and Experimental Processes
To further elucidate the context of this research, the following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for cancer therapeutics.
Caption: A standard workflow for the screening and development of small molecule inhibitors.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-(4-Chlorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-(4-Chlorophenyl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The document outlines the performance of two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Quantitative Data Summary
The performance of a well-developed and validated RP-HPLC-UV method is compared with a GC-MS method for the quantification of this compound. The following tables summarize the expected validation parameters for each method.
Table 1: Comparison of Validation Parameters for RP-HPLC-UV and GC-MS Methods
| Validation Parameter | RP-HPLC-UV | GC-MS | ICH Guideline/Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (RSD %) | |||
| - Repeatability (n=6) | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision (n=6) | < 2.0% | < 2.5% | RSD ≤ 2% |
| Specificity/Selectivity | No interference from blank and placebo | No interference from blank and placebo | Peak purity and resolution > 2 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | Robust | Consistent results with small variations |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 3000 | N > 2000 |
| % RSD of Standard Injections (n=5) | < 1.0% | < 1.5% | RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the RP-HPLC-UV and GC-MS methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is highly suitable for the routine quality control of this compound due to its robustness and precision.
a. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.15 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the detection of trace-level impurities and for confirmatory analysis.
a. Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.03 µg/mL to 5 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the workflow for the validation of an analytical method and the logical relationship between the key validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationships between analytical method validation parameters.
References
Comparative Analysis of In Vitro and In Vivo Efficacy for 5-(4-Chlorophenyl)pyridin-2-amine and Its Analogs
Disclaimer: Direct experimental data for 5-(4-Chlorophenyl)pyridin-2-amine is limited in publicly available literature. This guide provides a comparative overview of in vitro and in vivo studies conducted on structurally related compounds, including various chlorophenylamino and aminopyridine derivatives, to offer insights into the potential biological activities of the target compound.
This guide is intended for researchers, scientists, and drug development professionals to provide a comparative analysis of the biological performance of compounds structurally related to this compound, supported by experimental data from various studies.
In Vitro Efficacy of Structural Analogs
The in vitro activity of various aminopyridine and chlorophenylamino derivatives has been evaluated across several therapeutic areas, primarily focusing on anticancer and antimicrobial activities. The following tables summarize the quantitative data from these studies.
Anticancer Activity
A variety of structurally related compounds have demonstrated cytotoxic effects against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound Class/Derivative | Cancer Cell Line(s) | In Vitro Efficacy (IC₅₀/EC₅₀) | Reference(s) |
| Chlorophenylamino-s-triazine derivatives | MCF7 (human breast cancer), C26 (murine colon carcinoma) | IC₅₀: 1.21 μM for a 4-chlorophenyl and morpholine substituted analog against C26 | [1] |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Primary patient-derived glioblastoma 2D cells and 3D neurospheres | Potent EC₅₀ against glioblastoma cell lines; IC₅₀ of 14 μM against AKT2/PKBβ kinase | [2][3] |
| Piperazine-substituted pyranopyridines | K562, HeLa, DU145 | IC₅₀: 0.5 ± 0.1 μM (DO11-48 against K562) | [4] |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231, MCF-7 | IC₅₀: 6.93 ± 0.4 μM (Compound 4 against MDA-MB-231) | [5] |
| Substituted Nicotinamides | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity reported for several derivatives | [6] |
Antimicrobial Activity
Several aminopyridine derivatives have been investigated for their potential as antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of this compound Analogs
| Compound Class/Derivative | Microorganism(s) | In Vitro Efficacy | Reference(s) |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity for some derivatives | [7] |
| 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivatives | E. coli, Bacillus subtilis | Good antibacterial activity | [8] |
| 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides | Fungal and bacterial strains | Potency and selectivity in the range of 12.5–25 µg/mL | [9] |
In Vivo Efficacy of Structural Analogs
In vivo studies on close structural analogs of this compound have primarily focused on antileishmanial and antimalarial activities.
Table 3: In Vivo Efficacy of this compound Analogs
| Compound Class/Derivative | Animal Model | Disease Model | Dosing Regimen | In Vivo Efficacy | Reference(s) |
| 2-amino-4,6-dimethylpyridine derivative (furan-2-carboxamide) | BALB/c mice | Leishmania mexicana infection | 10 mg/kg/day for 5 days (intraperitoneal) | High reduction in amastigote burden in lymph node (81%), spleen (80%), and liver (73%) | [10] |
| 3,5-diaryl-2-aminopyrazine derivative (Compound 4) | Mice | Plasmodium berghei infection | 4 x 10 mg/kg (oral) | Completely curative | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a generalized representation based on methods described for evaluating the cytotoxic activities of various compounds. [6]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vivo Antileishmanial Activity Assay
This protocol is based on the study of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana. [10]
-
Animal Model: Susceptible BALB/c mice are used for the study.
-
Infection: Mice are infected with Leishmania mexicana promastigotes.
-
Compound Administration: After the establishment of infection, the test compound is administered to the mice, typically via intraperitoneal injection, at a specified dose and for a defined period (e.g., 10 mg/kg/day for 5 consecutive days).
-
Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the parasite burden in the lymph nodes, spleen, and liver is determined. This is often done by microscopic examination of stained tissue smears or by limiting dilution assay.
-
Data Analysis: The reduction in the number of amastigotes in the treated groups is compared to that in the untreated control group to determine the efficacy of the compound.
Visualizations
The following diagrams illustrate a generalized workflow for in vitro and in vivo screening and a potential signaling pathway that could be affected by aminopyridine derivatives based on the literature. [2][3]
Caption: Generalized workflow for in vitro anticancer screening.
Caption: Generalized workflow for an in vivo efficacy study.
Caption: Postulated inhibition of the PI3K/AKT signaling pathway by aminopyridine derivatives.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Reproducibility of 5-(4-Chlorophenyl)pyridin-2-amine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of the primary synthetic routes to 5-(4-Chlorophenyl)pyridin-2-amine, a molecule of interest in medicinal chemistry. By examining the reproducibility of established methods and presenting key experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The synthesis of this compound typically relies on two powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of the carbon-carbon bond between the pyridine and chlorophenyl rings, and the Buchwald-Hartwig amination for the introduction of the amino group. The reproducibility of these reactions is a critical factor, influencing yield, purity, and the overall efficiency of the synthetic process.
Comparison of Synthetic Methodologies
The choice between the Suzuki-Miyaura and Buchwald-Hartwig approaches often depends on the availability of starting materials and the desired overall synthetic strategy. Both methods are known for their broad substrate scope and functional group tolerance, yet variations in catalysts, ligands, bases, and reaction conditions can significantly impact the outcome and reproducibility.
A review of the available literature and analogous reactions suggests that both pathways are viable for the synthesis of this compound. The Suzuki-Miyaura reaction would typically involve the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. Conversely, the Buchwald-Hartwig amination would create the carbon-nitrogen bond by coupling an amine with an aryl halide.
While specific, reproducible data for the direct synthesis of this compound is not extensively detailed in publicly available literature, we can infer the expected reproducibility and potential challenges by examining protocols for structurally similar compounds.
Quantitative Data Summary
To provide a tangible comparison, the following table summarizes quantitative data from established protocols for the synthesis of analogous compounds. This data offers insights into the potential yields and key reaction parameters that would be relevant for the synthesis of this compound.
| Method | Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| Suzuki-Miyaura Analogue | 2-Amino-5-bromo-4-methylpyridine, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 12-18 | 85 | Not Reported | [1] |
| Buchwald-Hartwig Analogue | 2-Amino-5-bromo-4-methylpyridine, Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Not Reported | High | Not Reported | [2] |
| Related Imidazole Synthesis | 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | None | Et₃N | ChCl/urea (DES) | 80 | 6 | 91 | >98% | [3] |
Note: The data presented is for analogous or related compounds and serves as a predictive guide for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for ensuring the reproducibility of a synthesis. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for analogous transformations, which can serve as a starting point for the synthesis of this compound.
Suzuki-Miyaura Coupling (Analogous Protocol)
This protocol describes the coupling of an aminobromopyridine with an arylboronic acid.
-
Reaction Setup: To a Schlenk flask, add 2-Amino-5-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 85-95 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]
Buchwald-Hartwig Amination (Analogous Protocol)
This protocol outlines the coupling of an aminobromopyridine with an arylamine.
-
Reaction Setup: In a dry Schlenk tube, combine 5-bromo-2-aminopyridine, the desired arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered and the filtrate is concentrated.
-
Purification: The residue is purified by column chromatography to yield the desired product.[2]
Visualization of Synthetic Pathways
To further clarify the logical flow of the two primary synthetic routes, the following diagrams have been generated.
Caption: Suzuki-Miyaura Synthesis Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
Safety Operating Guide
Proper Disposal of 5-(4-Chlorophenyl)pyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-(4-Chlorophenyl)pyridin-2-amine, a halogenated pyridine derivative. Adherence to these protocols is essential for personnel safety, environmental protection, and regulatory compliance.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 84596-08-7), the following guidance is based on established procedures for the disposal of chlorinated aromatic compounds and data from structurally similar chemicals.[1][2] This compound should be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): A standard PPE ensemble consisting of a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles is mandatory to prevent skin and eye contact.[1][2]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Likely harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[3] |
| Skin Irritation | May cause skin irritation upon contact. | Avoid contact with skin. Wear protective gloves and clothing.[4][5] |
| Eye Irritation | May cause serious eye irritation. | Avoid contact with eyes. Wear safety glasses or goggles.[4][5] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Do not allow the chemical to enter drains or waterways. |
Note: This data is based on analogous compounds and should be used as a guideline. All laboratory personnel should handle this chemical with the assumption that it is hazardous.
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[6]
-
Waste Segregation: This compound is a halogenated organic compound and must be segregated as such.[1] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[7] Ensure secondary containment is in place to mitigate any potential leaks.
-
Disposal Request: Once the waste container is full or is no longer in use, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1]
-
Final Disposal Method: The recommended final disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[8][9]
Experimental Protocols
No specific experimental protocols for the synthesis or use of this compound were found in the provided search results. For handling and disposal, follow the general laboratory safety and hazardous waste management protocols established by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. capotchem.com [capotchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 5-(4-Chlorophenyl)pyridin-2-amine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-(4-Chlorophenyl)pyridin-2-amine. Adherence to these procedures is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4][5] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for safety and to maintain experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
Operational Plan: Step-by-Step Handling Procedure:
-
Work Area: All handling of this compound, including weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6][7]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
Disposal Plan: Step-by-Step Disposal Procedure:
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[2][3]
-
Waste Segregation: Collect all waste containing this compound in a designated and properly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[2][3]
-
Containerization: Use a compatible, leak-proof, and clearly labeled waste container. The label should include the full chemical name and associated hazards.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as halogenated organic waste. After rinsing, the container can be disposed of as regular laboratory waste after defacing the label.[3]
-
Waste Pickup: Follow your institution's Environmental Health and Safety (EH&S) procedures for arranging a hazardous waste pickup.[2]
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
